Cucurbitacin I
Description
This compound has been reported in Elaeocarpus chinensis, Hemsleya endecaphylla, and other organisms with data available.
toxic constituent in edible gourd; see also records for cucurbitacins & specific cucurbitacins
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISPVUDLMHQFRQ-MKIKIEMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015546 | |
| Record name | Cucurbitacin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222-07-3 | |
| Record name | Cucurbitacin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2222-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitacin I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Elatericin B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,16α,20,25-tetrahydroxy-9β-methyl-10α-19-norlanosta-1,5,23(E)-triene-3,11,22-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUCURBITACIN I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHQ47990PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Cucurbitacin I in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cucurbitacin I, a tetracyclic triterpenoid found in various plant families, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways targeted by this compound, its effects on cancer cell proliferation, survival, and metastasis, and detailed experimental protocols for its investigation.
Inhibition of the JAK/STAT Signaling Pathway
The primary and most well-documented mechanism of action of this compound is the potent inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1][2][3][4][5][6][7][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its constitutive activation is a hallmark of many human cancers.[2][4][9][6][10]
This compound acts as a dual inhibitor of JAK2 and STAT3.[4] It effectively suppresses the levels of tyrosine-phosphorylated JAK and STAT3, which in turn inhibits STAT3 DNA binding and STAT3-mediated gene transcription.[5] Notably, this compound has been shown to be highly selective for the JAK/STAT3 pathway, with no significant inhibition of other oncogenic pathways like Akt, ERK1/2, or JNK.[5] Some studies also indicate that this compound can inhibit the activation of STAT5.[11]
The inhibition of the JAK/STAT pathway by this compound leads to the downregulation of various downstream target genes involved in cell cycle progression and apoptosis, such as cyclin D1, c-Myc, and survivin.[6]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[2][6][12][13][14][15] This programmed cell death is triggered through the activation of the caspase cascade.[2][9][10] Treatment with this compound leads to the cleavage of caspase-3 and PARP, key executioners of apoptosis.[2][6]
The pro-apoptotic effects of this compound are also mediated by its influence on the Bcl-2 family of proteins. It has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[12]
Cell Cycle Arrest at G2/M Phase
A significant effect of this compound on cancer cells is the induction of cell cycle arrest, primarily at the G2/M phase.[2][9][13][14][16][17][18] This blockage of cell cycle progression prevents cancer cells from dividing and proliferating. Studies have shown that treatment with this compound leads to a significant increase in the percentage of cells in the G2/M phase.[2][14] This effect is associated with the modulation of key cell cycle regulatory proteins. For instance, this compound treatment has been shown to significantly increase the expression of cyclin B1, a crucial regulator of the G2/M transition.[14]
Inhibition of Cell Motility and Metastasis
This compound exhibits potent anti-metastatic properties by inhibiting cancer cell migration and invasion.[1][3][9][19][20] This effect is largely attributed to its profound impact on the actin cytoskeleton.[1][3][19][21][22]
Unlike agents that directly stabilize or destabilize actin filaments, this compound appears to indirectly interfere with actin dynamics, leading to the accumulation of filamentous actin aggregates.[1][3][19] This disruption of the normal actin network organization results in a rapid cessation of cell motility.[1][3][19] While the exact molecular target for this effect is not fully elucidated, it is proposed to involve factors that regulate actin depolymerization.[1][19]
Furthermore, this compound has been shown to inhibit the M2-like polarization of tumor-associated macrophages, which are known to promote cancer cell metastasis.[20]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| A549 | Human Lung Adenocarcinoma | 0.5 | Not Specified | [5] |
| ASPC-1 | Pancreatic Cancer | 0.2726 | 72 | [9] |
| BXPC-3 | Pancreatic Cancer | 0.3852 | 72 | [9] |
| CFPAC-1 | Pancreatic Cancer | 0.3784 | 72 | [9] |
| SW 1990 | Pancreatic Cancer | 0.4842 | 72 | [9] |
| CC531 | Rat Colorectal Cancer | 0.0903 | 48 | [23] |
| SW 1353 | Human Chondrosarcoma | 7.93 (6h), 8.31 (12h), 5.06 (24h) | 6, 12, 24 | [24] |
| AGS | Gastric Cancer | 0.5 µg/ml | 24 | [25] |
| MDA-MB-468 | Triple Negative Breast Cancer | ~0.01-0.07 | Not Specified | [18] |
| SW527 | Triple Negative Breast Cancer | ~0.01-0.07 | Not Specified | [18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Seed cancer cells (e.g., AGS, Hu02) at a density of 1x10^4 cells/well in a 96-well plate and allow them to grow to 80% confluency.[25]
-
Prepare a stock solution of this compound in DMSO.[25]
-
Dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 0.025, 0.05, 0.1, 0.2, 0.4, 0.8, 1.0, 1.5, or 2.0 µg/ml).[25] Ensure the final DMSO concentration does not affect cell growth.[25]
-
Remove the existing medium from the cells and add 100 µl of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., mitoxantrone).[25]
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[9][23][25]
-
After incubation, add 100 µl of 1.0 mg/ml MTT solution to each well and incubate for 3 hours at 37°C.[25]
-
Add 100 µl of DMSO to each well to solubilize the formazan crystals.[25]
-
Read the absorbance at 570 nm using a microplate reader.[25]
-
Calculate the percentage of cell survival by dividing the average absorbance of the treated cells by the average absorbance of the untreated cells.[25]
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth, using appropriate software.[25]
Western Blotting
Objective: To analyze the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Methodology:
-
Treat cancer cells with this compound at the desired concentrations and for the specified time.
-
Lyse the cells using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[26]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, cleaved caspase-3, cyclin B1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Treat cancer cells (e.g., HCT116, SW480) with this compound (e.g., up to 5 µM) for a specific duration (e.g., 48 hours).[17]
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.
Wound Healing Assay
Objective: To assess the effect of this compound on cancer cell migration.
Methodology:
-
Grow cancer cells (e.g., MDCK) to confluence in a culture plate.[1]
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing this compound at the desired concentration. Include a control group with vehicle only.
-
Capture images of the wound at different time points (e.g., 0, 5, and 19 hours).[1]
-
Measure the width of the wound at each time point and calculate the rate of wound closure to determine the effect of this compound on cell migration.
Conclusion
This compound demonstrates significant anti-cancer activity through a multi-pronged approach. Its primary mechanism involves the potent and selective inhibition of the JAK/STAT signaling pathway, a key driver of tumorigenesis. This inhibition, coupled with the induction of apoptosis and cell cycle arrest at the G2/M phase, effectively halts cancer cell proliferation and promotes cell death. Furthermore, its ability to disrupt the actin cytoskeleton and inhibit cell motility highlights its potential to prevent metastasis. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. This compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics | PLOS One [journals.plos.org]
- 2. jcancer.org [jcancer.org]
- 3. This compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of JSI-124 (this compound), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAT3 inhibitor, this compound, is a novel therapeutic agent for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends [mdpi.com]
- 9. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exerts its anticancer effects by inducing cell cycle arrest via the KAT2a-ube2C/E2F1 pathway and inhibiting HepG2-induced macrophage M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phcogrev.com [phcogrev.com]
- 14. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]
- 15. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phcogrev.com [phcogrev.com]
- 17. researchgate.net [researchgate.net]
- 18. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] this compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Cucurbitacins: elucidation of their interactions with the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sciencerepository.org [sciencerepository.org]
- 24. researchgate.net [researchgate.net]
- 25. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Isolation of Cucurbitacin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural sources of Cucurbitacin I, a potent tetracyclic triterpenoid with significant interest in cancer research, and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound, along with other cucurbitacins, is primarily found in plants of the Cucurbitaceae family. These compounds are responsible for the characteristic bitter taste of many plants in this family and serve as a natural defense mechanism against herbivores. The concentration of this compound can vary significantly between different species, plant parts, and even the developmental stage of the plant.
Key plant genera known to contain cucurbitacins include Bryonia, Cucumis, Cucurbita, Luffa, Echinocystis, Lagenaria, and Citrullus. While cucurbitacins are most prevalent in the Cucurbitaceae family, they have also been identified in other plant families such as Scrophulariaceae, Begoniaceae, Primulaceae, Liliaceae, Tropaeolaceae, and Rosaceae. The seeds of certain cruciferous plants, like Iberis species and Lepidium sativum, also contain these compounds[1][2].
For the isolation of this compound specifically, research has frequently focused on species such as Ecballium elaterium (squirting cucumber) and Citrullus colocynthis (colocynth or bitter apple)[3][4][5]. The fruit juice and various fruit parts of these plants have been shown to be rich sources. Additionally, studies have reported the isolation of this compound from Lagenaria siceraria (bottle gourd)[6].
The distribution of this compound within the plant is not uniform. Higher concentrations are often found in the fruits and roots of mature plants[1]. For instance, in Cucurbita species, the concentration of cucurbitacins is significantly higher in the placental tissue compared to the flesh and rind[7]. Seeds, on the other hand, generally contain very low concentrations of these compounds[1].
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and purification. The selection of the appropriate methodology is crucial for obtaining a high yield and purity of the target compound. Most cucurbitacins, including this compound, are soluble in moderately polar organic solvents like methanol, ethanol, chloroform, and ethyl acetate, but are only slightly soluble in water and insoluble in ether[1].
Extraction
The initial step involves the extraction of crude cucurbitacins from the plant material. Several methods can be employed, with the choice depending on the plant source and the desired scale of extraction.
2.1.1. Solvent Extraction (Maceration)
This is a common method for extracting cucurbitacins. The plant material (e.g., fruit juice, dried and powdered fruits) is soaked in an appropriate solvent for an extended period.
-
Protocol:
-
Fresh plant material, such as the juice of Ecballium elaterium fruits, is mixed with an equal volume of methanol and shaken at room temperature for 24 hours[3][8].
-
The supernatant is collected and the solvent is evaporated under reduced pressure to yield the total extract[3][8].
-
Alternatively, dried and powdered plant material is macerated with a suitable solvent (e.g., 90% methanol) with continuous shaking at room temperature for several days[2].
-
2.1.2. Soxhlet Extraction
For a more exhaustive extraction, Soxhlet apparatus can be used. This method allows for continuous extraction with a fresh portion of the solvent.
-
Protocol:
-
Dried and powdered plant material (e.g., 7 g of lyophilized Citrullus colocynthis plantlets) is placed in a cellulose thimble within the Soxhlet extractor[9].
-
The extraction is performed sequentially with solvents of increasing polarity, such as chloroform followed by ethanol, for a total of 6 hours per solvent[9].
-
The solvent is continuously refluxed over the sample, and the resulting extract is collected in the flask[10].
-
After extraction, the solvent is removed by rotary evaporation to yield the crude extract[10]. One study found that Soxhlet extraction of Lagenaria siceraria mesocarp with acetone for 2 hours provided the highest yield of this compound[6].
-
Fractionation and Purification
The crude extract obtained is a complex mixture of compounds. Therefore, further fractionation and purification steps are necessary to isolate this compound.
2.2.1. Liquid-Liquid Partitioning
The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Protocol:
-
The total extract is re-extracted with a non-polar solvent like petroleum ether or hexane to remove fats and waxes[3][8].
-
The remaining extract is then partitioned between a moderately polar solvent (e.g., chloroform or ethyl acetate) and water[3][8]. The cucurbitacins will preferentially move to the organic phase.
-
2.2.2. Column Chromatography
Column chromatography is a widely used technique for the separation of cucurbitacins from the fractionated extract.
-
Protocol:
-
A glass column is packed with silica gel (e.g., 230-400 mesh) as the stationary phase[3].
-
The chloroform or ethyl acetate fraction is loaded onto the column.
-
The column is eluted with a gradient of solvents, such as chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol) or chloroform and ethyl acetate[3].
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound[3].
-
2.2.3. Flash Chromatography
Flash chromatography is a faster version of column chromatography that uses pressure to increase the flow rate of the mobile phase.
-
Protocol:
2.2.4. Thin Layer Chromatography (TLC)
TLC is used for monitoring the separation process and for the final purification of small quantities of compounds.
-
Protocol:
-
Silica gel GF254 plates are used as the stationary phase[3].
-
The samples are spotted on the plate, which is then developed in a chamber containing a suitable solvent system, such as chloroform-methanol (9:1) or toluene-ethyl acetate (25:75)[3][14].
-
The separated spots are visualized under UV light at 254 nm, where cucurbitacins appear as dark spots due to fluorescence quenching[3][7].
-
Alternatively, the plate can be sprayed with a visualizing agent like anisaldehyde–sulfuric acid reagent followed by heating[3].
-
2.2.5. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the final purification and quantification of this compound.
-
Protocol for Purification and Quantification:
-
A gradient elution with acetonitrile and water is often employed. For example, a gradient of acetonitrile in water (e.g., starting with 20:80 and increasing to 45:55) can be used[14][15].
-
The flow rate is typically set around 1 ml/min.
-
Detection is performed using a UV detector at a wavelength of approximately 230-235 nm, which is the absorption maximum for cucurbitacins[1][12].
-
For purification, fractions corresponding to the this compound peak are collected[11][12][13].
-
The collected fractions containing the purified compound are then pooled and lyophilized[11][12][13].
Quantitative Data
The yield of this compound can vary depending on the plant source, the part of the plant used, and the extraction and purification methods employed. The following tables summarize some of the quantitative data reported in the literature.
Table 1: Yield of this compound from Lagenaria siceraria (Bottle Gourd) Fruit Parts using Different Solvents
| Fruit Part | Solvent | This compound Yield (mg/g FW) |
| Epicarp | Acetone | 4.852 ± 0.18 |
| Mesocarp | Acetone | 6.335 ± 0.21 |
| Seed | Acetone | 2.145 ± 0.11 |
| Epicarp | Ethanol | 3.124 ± 0.15 |
| Mesocarp | Ethanol | 4.587 ± 0.19 |
| Seed | Ethanol | 1.589 ± 0.09 |
| Epicarp | Methanol | 2.541 ± 0.13 |
| Mesocarp | Methanol | 3.985 ± 0.16 |
| Seed | Methanol | 1.124 ± 0.07 |
Data adapted from a study on wild Bottle gourd. FW = Fresh Weight.[6]
Table 2: Yield of this compound from Lagenaria siceraria Mesocarp using Different Extraction Methods with Acetone
| Extraction Method | Duration (min) | This compound Yield (mg/g FW) |
| Soxhlet Extraction | 60 | 10.25 ± 0.15 |
| 120 | 13.77 ± 0.20 | |
| 180 | 11.54 ± 0.17 | |
| 240 | 9.87 ± 0.14 | |
| Continuous Shaking | - | 6.335 ± 0.21 |
| Steam Bath Assisted | - | 8.95 ± 0.13 |
| Ultrasonic Assisted | - | 7.54 ± 0.11 |
Data adapted from a study on wild Bottle gourd. FW = Fresh Weight.[6]
Signaling Pathway and Experimental Workflow Visualization
This compound exerts its potent anti-cancer effects through the modulation of various cellular signaling pathways. One of the primary and most well-documented targets is the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.
This compound Inhibition of the JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is often constitutively activated in many types of cancer, leading to increased cell proliferation, survival, and invasion. This compound has been shown to be a selective inhibitor of this pathway.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
General Experimental Workflow for Isolation and Purification
The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source.
Caption: General workflow for the isolation and purification of this compound.
This guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize these protocols for their particular applications.
References
- 1. phcogrev.com [phcogrev.com]
- 2. plantarchives.org [plantarchives.org]
- 3. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 5. Cucurbitacins from the Leaves of Citrullus colocynthis (L.) Schrad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid TLC and HPLC Test for Cucurbitacins – The Cucurbit Genetics Cooperative (CGC) [cucurbit.info]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Sprouted Plantlets of Citrullus colocynthis (L.) Schrad Shown to Possess Interesting Levels of Cucurbitacins and Other Bioactives against Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mjcce.org.mk [mjcce.org.mk]
- 13. Simultaneous isolation and purification of cucurbitacin D and I from Ecballium elaterium (l.) A. Rich fruit juice | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cucurbitacin I: A Potent Inhibitor of the JAK2/STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cucurbitacin I, a natural triterpenoid, as a potent inhibitor of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. Constitutive activation of the JAK2/STAT3 pathway is a critical driver in the pathogenesis of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis while suppressing anti-tumor immunity. This compound has emerged as a promising therapeutic agent due to its ability to selectively target this pathway, inducing apoptosis and cell cycle arrest in various cancer models. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, provides detailed experimental protocols for its study, and includes visual representations of the signaling cascade and experimental workflows.
Introduction
The JAK/STAT signaling pathway is a principal signal transduction cascade that plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors. The pathway is integral to processes such as cell growth, differentiation, and immune responses. Dysregulation of this pathway, particularly the constitutive activation of JAK2 and its downstream effector STAT3, is a hallmark of numerous malignancies, including pancreatic, lung, breast, and hematological cancers.
This compound, a member of the highly oxidized tetracyclic triterpenoid family of compounds, has been identified as a potent and selective inhibitor of the JAK2/STAT3 pathway. Its ability to suppress the phosphorylation and subsequent activation of both JAK2 and STAT3 makes it a molecule of significant interest for cancer therapy and drug development. This guide aims to provide a detailed technical resource for researchers and professionals working on the therapeutic potential of this compound.
Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway
The canonical JAK2/STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to receptor dimerization and the trans-phosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of STAT3 proteins. Recruited STAT3 is subsequently phosphorylated by JAK2 at a critical tyrosine residue (Tyr705). This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating the transcription of proteins involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis.
This compound exerts its inhibitory effect by directly or indirectly targeting the phosphorylation of both JAK2 and STAT3.[1][2] Studies have shown that this compound treatment leads to a significant decrease in the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) without affecting the total protein levels of JAK2 and STAT3.[3] This inhibition of phosphorylation prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its downstream target genes. The precise molecular interaction between this compound and the JAK/STAT proteins is an area of ongoing investigation.
Quantitative Data on the Efficacy of this compound
The anti-cancer effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| ASPC-1 | Pancreatic Cancer | 0.2726 | 72 | [3] |
| BXPC-3 | Pancreatic Cancer | 0.3852 | 72 | [3] |
| CFPAC-1 | Pancreatic Cancer | 0.3784 | 72 | [3] |
| SW 1990 | Pancreatic Cancer | 0.4842 | 72 | [3] |
| HK1-LMP1(B95.8) | Nasopharyngeal Carcinoma | ~0.1 | 48 | [4] |
| CNE-2 | Nasopharyngeal Carcinoma | ~0.2 | 48 | [4] |
| CC531 | Rat Colorectal Cancer | Not specified, effective at nM range | - | [5] |
| Seax | Sézary Syndrome | Time and concentration-dependent | - | [6] |
| HepG2 | Hepatocellular Carcinoma | Concentration-dependent | 24, 48, 72 | [5] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Conc. (µM) | Apoptosis Rate (%) | Incubation Time (h) | Reference |
| BXPC-3 | Pancreatic Cancer | 0.5 | ~40% (Early & Late) | 24 | [3] |
| CFPAC-1 | Pancreatic Cancer | 0.5 | ~35% (Early & Late) | 24 | [3] |
| HK1-LMP1(B95.8) | Nasopharyngeal Carcinoma | 0.5 | ~45 | 48 (in suspension) | [4] |
| CNE-2 | Nasopharyngeal Carcinoma | 0.5 | ~34 | 48 (in suspension) | [4] |
| CC531 | Rat Colorectal Cancer | 0.5 | 54 | 48 | [5] |
| Freshly isolated Sz cells | Sézary Syndrome | 30 | 73-91 | 6 | [6] |
| HepG2 | Hepatocellular Carcinoma | 1 | Significantly increased | 24 | [5] |
| HepG2 | Hepatocellular Carcinoma | 5 | Significantly increased | 24 | [5] |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | Cancer Type | This compound Conc. (µM) | Effect on Cell Cycle | Incubation Time (h) | Reference |
| BXPC-3 | Pancreatic Cancer | 0.5 | G2/M phase arrest | 24 | [3] |
| CFPAC-1 | Pancreatic Cancer | 0.5 | G2/M phase arrest | 24 | [3] |
| HCT116 | Colon Cancer | 5 | G2/M phase arrest | 48 | [7] |
| SW480 | Colon Cancer | 5 | G2/M phase arrest | 48 | [7] |
| HepG2 | Hepatocellular Carcinoma | 0.1, 1, 5 | G2/M phase arrest | 24 | [8] |
Table 4: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | This compound Dose | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | Nude mice (BXPC-3 xenograft) | 1 mg/kg and 2 mg/kg | Significant reduction in tumor volume | [3] |
| Nasopharyngeal Carcinoma | Nude mice (HK1-LMP1 & CNE-2 xenografts) | Pre-treatment | Reduced tumor incidence from 100% to ~44% | [4] |
| Glioblastoma | Nude mice (U251 xenograft) | Not specified | Significant reduction in tumor volume | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Preparation of this compound Stock Solution
-
Reagent: this compound (powder form).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the culture medium immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
References
- 1. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin D Induces G2/M Phase Arrest and Apoptosis via the ROS/p38 Pathway in Capan-1 Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The Early Discovery and History of Cucurbitacin I: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin I, a highly oxygenated tetracyclic triterpenoid, represents a class of natural products that has intrigued and challenged chemists and biologists for decades. Initially identified as a bitter principle in the plant family Cucurbitaceae, its potent biological activities, particularly its cytotoxicity, spurred early investigations into its chemical nature and therapeutic potential. This technical guide provides an in-depth look at the seminal work that led to the discovery, isolation, and initial characterization of this compound, laying the groundwork for its later development as a valuable tool in cancer research.
The Dawn of Cucurbitacin Chemistry: From "Elaterin" to Elatericin B
The story of this compound begins with the much broader history of the cucurbitacins. The first crystalline substance belonging to this class, named α-elaterin, was isolated as early as 1831.[1][2] However, it was the pioneering work of Professor David Lavie and his colleagues in the mid-20th century that brought clarity to this complex group of compounds. Their research focused on the constituents of the squirting cucumber, Ecballium elaterium, a plant known in folk medicine for its potent purgative properties.
From the juice of Ecballium elaterium, Lavie's team isolated and characterized a series of bitter compounds they named "elatericins." Among these was Elatericin B , which would later be identified and become more widely known as This compound .[3] This early work was foundational in establishing the chemical diversity of the cucurbitacins and setting the stage for the structure elucidation of these intricate molecules.
Physicochemical Characteristics of this compound
The initial characterization of this compound relied on classical physicochemical methods. The data from these early studies were crucial for establishing its molecular formula and identifying key functional groups.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₂O₇ | [4] |
| Molecular Weight | 514.65 g/mol | [4] |
| Melting Point | 148-149 °C (decomposes) | [5] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate, benzene; Insoluble in ether; Slightly soluble in water. | [2] |
| UV Absorption Maximum (λmax) | 228-234 nm | [2][3] |
Early Isolation and Characterization: A Methodological Overview
A generalized workflow for the isolation of this compound in the mid-20th century would have likely involved the following key steps:
Caption: Figure 1. Generalized Mid-20th Century Isolation Workflow for this compound.
The structure of this compound was ultimately elucidated through a combination of classical chemical degradation methods and the nascent application of spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. These early efforts were instrumental in defining the complex tetracyclic triterpenoid skeleton that is characteristic of the cucurbitacins.
Early Biological Investigations: The Dawn of Cytotoxicity Studies
From its inception, the potent biological effects of this compound were a central focus of research. Early studies quickly identified its significant cytotoxicity, which laid the foundation for decades of cancer research that would follow. The methodologies employed in these initial biological assessments were characteristic of the era and focused on observable cellular changes.
Key Early Cytotoxicity Assays:
-
Cell Viability and Proliferation Assays: These often involved direct cell counting (e.g., using a hemocytometer) to determine the effect of the compound on cell proliferation over time.
-
Morphological Assessment: Microscopic examination of cells treated with this compound revealed characteristic changes, including cell rounding, membrane blebbing, and eventual lysis.
-
In Vivo Studies: Early animal models, often involving tumor-bearing mice, were used to assess the anti-tumor activity of this compound in a whole-organism context.
While the precise molecular targets of this compound were unknown at the time, these early studies unequivocally established its potent cytotoxic and anti-proliferative properties, marking it as a compound of significant interest for potential therapeutic applications.
The Modern Understanding: A Glimpse into the Mechanism of Action
Decades of subsequent research have illuminated the molecular mechanisms underlying the potent biological effects of this compound. It is now well-established as a potent and selective inhibitor of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.
Caption: Figure 2. Simplified JAK/STAT3 Signaling Pathway and Inhibition by this compound.
Conclusion
The early discovery and history of this compound, from its initial isolation as Elatericin B to the elucidation of its complex structure, represent a significant chapter in the annals of natural product chemistry. The meticulous work of early pioneers laid the critical foundation for our current understanding of this potent molecule and its profound biological effects. While the experimental techniques have evolved dramatically, the fundamental principles of isolation, characterization, and biological evaluation established during this early period remain cornerstones of modern drug discovery and development. The journey of this compound from a bitter principle in a medicinal plant to a selective inhibitor of a key oncogenic pathway underscores the enduring value of exploring the chemical diversity of the natural world.
References
- 1. Thieme E-Journals - Zeitschrift für Phytotherapie / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Zeitschrift für Phytotherapie / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Zeitschrift für Phytotherapie / Abstract [thieme-connect.com]
- 4. DSpace [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
Cucurbitacin I: A Technical Guide to its Downstream Targets in Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucurbitacin I, a tetracyclic triterpenoid compound found in various plant families, has garnered significant attention for its potent anti-cancer and anti-inflammatory properties. Its mechanism of action is multifaceted, primarily involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the downstream molecular targets of this compound, with a focus on its effects on the JAK/STAT, PI3K/AKT/mTOR, and MAPK/ERK signaling cascades. Furthermore, this document details the compound's impact on the actin cytoskeleton, cell cycle progression, and apoptosis induction. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple critical signaling pathways that are often dysregulated in cancer. The primary and most well-documented target is the JAK/STAT pathway, but significant effects on other pro-survival pathways have also been elucidated.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and survival. Constitutive activation of the JAK/STAT pathway, particularly of STAT3, is a hallmark of many human cancers.
This compound is a potent inhibitor of the JAK/STAT signaling pathway. It has been shown to suppress the levels of tyrosine-phosphorylated Janus kinase (JAK) and STAT3 in various cancer cell lines. Specifically, this compound inhibits the phosphorylation of STAT3 at tyrosine 705 (pY705-STAT3), which is crucial for its dimerization, nuclear translocation, and DNA binding activity. This inhibition of STAT3 activation leads to the downregulation of its downstream target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Mcl-1, Bcl-2), and angiogenesis. Interestingly, while inhibiting STAT3, this compound has been observed to enhance the phosphorylation of STAT1, a tumor suppressor, suggesting a dual regulatory role on STAT signaling.
Figure 1: this compound Inhibition of the JAK/STAT Pathway.
Modulation of PI3K/AKT/mTOR and MAPK/ERK Signaling
The PI3K/AKT/mTOR and MAPK/ERK pathways are critical for cell growth, proliferation, and survival. This compound has been shown to downregulate the levels of key proteins in these cascades in cancer cells, including Akt, mTOR, and ERK. In hepatocellular carcinoma cells, this compound treatment resulted in reduced expression of MAPK, STAT3, mTOR, JAK2, and Akt genes. This multi-targeted inhibition of pro-survival pathways contributes significantly to its anti-cancer efficacy.
Figure 2: this compound's Impact on Pro-Survival Pathways.
Effects on NF-κB Signaling
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is also implicated in cancer development and progression. Studies have shown that cucurbitacins can suppress the NF-κB pathway, which may be activated by various stimuli. In HepG2 cells, cucurbitacins, including this compound, reduced the levels of phosphorylated IκBα and the nuclear translocation of NF-κB in a dose-dependent manner. This inhibition of NF-κB signaling contributes to the anti-inflammatory and anti-cancer effects of this compound.
Cytoskeletal Disruption and Anti-Migratory Effects
A prominent effect of this compound is the disruption of the actin cytoskeleton. This leads to changes in cell morphology, inhibition of cell motility, and the formation of actin aggregates. The compound has been shown to potently inhibit the migration of various cancer cells. The mechanism appears to be indirect, targeting a factor involved in actin dynamics rather than directly binding to actin itself. This disruption of the cytoskeleton is thought to contribute to the inhibition of cancer cell invasion and metastasis.
Figure 3: Mechanism of Cytoskeletal Disruption by this compound.
Induction of Cell Cycle Arrest and Apoptosis
This compound is a potent inducer of cell cycle arrest and apoptosis in a variety of cancer cell lines.
Cell Cycle Arrest
Treatment with this compound often leads to a G2/M phase arrest in the cell cycle. This is accompanied by the downregulation of key cell cycle regulatory proteins such as Cyclin D1 and Cyclin A2, and an increase in Cyclin B1. The arrest at the G2/M checkpoint prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
Apoptosis
This compound induces apoptosis through the activation of the caspase cascade. This involves the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase). The induction of apoptosis is a key mechanism by which this compound eliminates cancer cells.
The Intricate Dance of Structure and Activity: A Deep Dive into Cucurbitacin I Analogs
For Researchers, Scientists, and Drug Development Professionals
Cucurbitacin I, a tetracyclic triterpenoid natural product, has garnered significant attention in the scientific community for its potent cytotoxic and anti-proliferative activities against a wide range of cancer cells. Its primary mechanism of action involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical mediator of cell growth, differentiation, and survival. This in-depth technical guide explores the structure-activity relationships (SAR) of this compound analogs, providing a comprehensive overview of how modifications to its complex scaffold influence its biological activity. This document details quantitative cytotoxicity data, experimental methodologies, and key signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
Core Concept: The Pharmacophore of this compound
The potent biological activity of this compound is intrinsically linked to its unique chemical architecture. The core structure, a cucurbitane skeleton, features a highly oxygenated tetracyclic framework. Key functional groups believed to be crucial for its activity include the α,β-unsaturated ketone in the A-ring, the C2 hydroxyl group, the C16 acetyl group, and the side chain at C17. Modifications to these regions can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship of Cucurbitacin Analogs
While comprehensive SAR studies specifically on a wide array of this compound analogs are still emerging, valuable insights can be drawn from studies on closely related cucurbitacins, such as Cucurbitacin B and E. These studies highlight the critical role of specific structural features in dictating cytotoxic and inhibitory activity.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound and other relevant cucurbitacin analogs against various cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships discussed.
Table 1: Cytotoxic Activity of this compound against Pancreatic Cancer Cell Lines [1]
| Cell Line | IC50 (µM) after 72h |
| ASPC-1 | 0.2726 |
| BXPC-3 | 0.3852 |
| CFPAC-1 | 0.3784 |
| SW 1990 | 0.4842 |
Table 2: Cytotoxic and Anti-Actin Aggregation Activity of Cucurbitacins D, E, and I against MCF7 Breast Cancer Cells [2]
| Compound | Cytotoxicity EC50 (nM) | F-actin Aggregation EC50 (µM) |
| Cucurbitacin D | 32 | 0.35 |
| Cucurbitacin E | 4.7 | 0.56 |
| This compound | 10 | 0.15 |
Table 3: Cytotoxic Activity of Cucurbitacin B Derivatives against HepG-2 (Hepatocellular Carcinoma) and L-O2 (Normal Human Liver) Cells [3]
| Compound | R | IC50 (µM) HepG-2 | IC50 (µM) L-O2 |
| Cucurbitacin B | H | 0.04 ± 0.01 | 0.32 ± 0.03 |
| 3a | 4-Fluorobenzoyl | 0.12 ± 0.02 | 1.15 ± 0.11 |
| 3b | 4-Chlorobenzoyl | 0.09 ± 0.01 | 0.89 ± 0.09 |
| 3c | 4-Bromobenzoyl | 0.07 ± 0.01 | 0.76 ± 0.08 |
| 10b | Furoxan-4-yl-phenyl-sulfonyl-aminoethyl | 0.63 ± 0.05 | 2.97 ± 0.21 |
Note: The structures of the Cucurbitacin B derivatives can be found in the source publication.[3]
Key SAR Observations:
-
The α,β-Unsaturated Ketone: This Michael acceptor in the A-ring is widely considered essential for the covalent binding of cucurbitacins to their biological targets, including key cysteine residues on proteins like JAK and STAT3. Reduction of this double bond generally leads to a significant decrease or loss of activity.
-
Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups, particularly at C2, C16, and in the side chain, are critical for activity. Acetylation or other modifications of these groups can modulate potency and selectivity. For instance, the acetyl group at C25 in Cucurbitacin B is important for its activity.[4]
-
Side Chain Modifications: The side chain at C17 plays a crucial role in target recognition and binding. Modifications to this chain, such as altering the length, introducing new functional groups, or creating ester or ether linkages, have been shown to significantly impact cytotoxicity. The development of derivatives with modified side chains has led to compounds with improved therapeutic indices (a measure of selectivity for cancer cells over normal cells).[3]
-
Ring A and B Modifications: Alterations to the A and B rings of the cucurbitane skeleton can influence the overall conformation of the molecule and its interaction with target proteins.
Experimental Protocols
To ensure the reproducibility and rigor of research in this field, detailed experimental methodologies are paramount. Below are protocols for key assays used to evaluate the biological activity of this compound and its analogs.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software program.
Western Blot Analysis for p-STAT3 Inhibition
This technique is used to detect the levels of phosphorylated STAT3, a key indicator of JAK/STAT pathway activation.
Procedure:
-
Cell Lysis: Treat cancer cells with this compound analogs for a specified time. Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like GAPDH or β-actin.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the subject matter. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its analog synthesis and evaluation.
JAK/STAT Signaling Pathway Inhibition by this compound
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Experimental Workflow for Synthesis and Evaluation of this compound Analogs
Caption: A typical workflow for the synthesis and biological evaluation of this compound analogs.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a promising area of research for the development of novel anticancer agents. The available data, primarily from related cucurbitacins, underscores the importance of the α,β-unsaturated ketone in the A-ring, the hydroxylation pattern, and the nature of the C17 side chain for potent cytotoxic activity. The development of new synthetic methodologies will undoubtedly lead to a wider array of this compound analogs with improved pharmacological profiles. Future research should focus on a more systematic exploration of the SAR of this compound derivatives, including a broader range of modifications and evaluation against diverse cancer cell lines. Furthermore, in-depth studies on the pharmacokinetics, pharmacodynamics, and in vivo efficacy of lead compounds are essential to translate the potent in vitro activity of these natural product analogs into clinically effective cancer therapies.
References
- 1. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents [mdpi.com]
- 4. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the In Vitro Screening of Cucurbitacin I for Novel Bioactivities
Introduction
This compound, a tetracyclic triterpenoid found predominantly in plants of the Cucurbitaceae family, has garnered significant attention for its potent biological activities.[1][2] Historically used in traditional medicine, recent scientific investigation has focused on elucidating its molecular mechanisms and exploring its therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the in vitro screening of this compound, with a focus on its established anticancer properties and emerging novel bioactivities. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts.
The primary and most extensively studied bioactivity of this compound is its anticancer effect, which is largely attributed to its role as a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, particularly STAT3.[5][6][7][8] Dysregulation of the JAK/STAT pathway is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention.[9][10] this compound has been shown to induce apoptosis, trigger cell cycle arrest, and disrupt the actin cytoskeleton in various cancer cell lines.[9][11][12][13]
Beyond its anticancer properties, preliminary research suggests that this compound may possess other valuable bioactivities, including anti-inflammatory and antiviral effects, presenting exciting new avenues for investigation.[3][14][15] This guide aims to equip researchers with the necessary information to explore both the well-documented and the novel therapeutic applications of this promising natural compound.
Core Bioactivity: Anticancer Effects
The anticancer activity of this compound is multifaceted, involving the modulation of several critical cellular processes. The primary mechanisms include the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.
Inhibition of the JAK/STAT3 Signaling Pathway
This compound is a well-characterized inhibitor of the JAK/STAT3 signaling cascade.[8][16] It effectively suppresses the phosphorylation of both JAK2 and STAT3, preventing the dimerization and nuclear translocation of STAT3, which in turn downregulates the expression of target genes involved in cell proliferation and survival.[9][10]
Signaling Pathway Diagram: this compound Inhibition of JAK/STAT3
Caption: this compound inhibits the JAK/STAT3 pathway.
Induction of Apoptosis and Cell Cycle Arrest
This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[17][18] This is often accompanied by cell cycle arrest, predominantly at the G2/M phase.[9][13] The induction of apoptosis is mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.[12][19]
Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HuT-78 | Cutaneous T-cell lymphoma | Viability Assay | 13.36 µM | [5] |
| SeAx | Cutaneous T-cell lymphoma | Viability Assay | 24.47 µM | [5] |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 15.8 µM (24h) | [8] |
| A549 | Lung Adenocarcinoma | Not Specified | 0.1-10 mmol/L (dose-dependent inhibition) | [20] |
| SKOV3 | Ovarian Cancer | CCK-8 Assay | Concentration-dependent decrease in viability | [17] |
| SW480 | Colon Cancer | Viability Assay | Concentration-dependent decrease | [13] |
| U251 | Glioblastoma | CCK-8 Assay | Dose- and time-dependent inhibition | [21] |
| A172 | Glioblastoma | CCK-8 Assay | Dose- and time-dependent inhibition | [21] |
Disruption of the Actin Cytoskeleton
A unique bioactivity of this compound is its ability to disrupt the actin cytoskeleton, leading to the formation of actin aggregates.[11][22] This effect is indirect and contributes to the inhibition of cell motility and migration.[23] Interestingly, this disruption of actin filaments may also play a role in modulating STAT signaling.[20]
Logical Relationship: Interplay of this compound's Effects
Caption: Interconnected mechanisms of this compound.
Novel Bioactivities for Screening
While the anticancer effects are well-established, this compound presents opportunities for screening in other therapeutic areas.
Anti-inflammatory Activity
Cucurbitacins have been reported to possess anti-inflammatory properties.[3][15] This may be linked to the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the suppression of inflammatory mediators like COX-2 and iNOS.[15]
Antiviral Activity
Preliminary studies suggest that cucurbitacins may have antiviral potential.[14][24] For instance, they have shown inhibitory effects against viruses such as the bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV) in vitro.[24] Further screening against a broader range of viruses is warranted.
Experimental Protocols for In Vitro Screening
A general workflow for screening this compound involves a tiered approach, starting with cytotoxicity assays, followed by mechanism-specific functional and molecular assays.
Experimental Workflow Diagram
Caption: Tiered workflow for in vitro screening.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
-
Objective : To determine the dose-dependent effect of this compound on the viability and proliferation of a chosen cell line.
-
Protocol :
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[21]
-
Treat the cells with a serial dilution of this compound (e.g., ranging from nanomolar to micromolar concentrations) for specific time points (e.g., 24, 48, 72 hours).[21]
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective : To quantify the induction of apoptosis by this compound.
-
Protocol :
-
Plate cells (e.g., 5 x 10⁵ cells/well) in a 6-well plate and treat with different concentrations of this compound for 24 hours.[25][26]
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[25]
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.[26]
-
Cell Cycle Analysis
-
Objective : To determine the effect of this compound on cell cycle progression.
-
Protocol :
-
Treat cells with this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]
-
Western Blot Analysis
-
Objective : To investigate the effect of this compound on the expression and phosphorylation status of specific proteins in a signaling pathway.
-
Protocol :
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, cleaved caspase-3, Cyclin B1, β-actin).[5][16]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
STAT3 Reporter Gene Assay
-
Objective : To functionally assess the inhibition of STAT3 transcriptional activity.
-
Protocol :
-
Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.[27][28]
-
After transfection, treat the cells with this compound at various concentrations.
-
Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), if necessary.[28]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.[28]
-
This compound is a potent natural compound with significant and well-documented anticancer activity, primarily through the inhibition of the JAK/STAT3 pathway. This guide provides a framework for the in vitro investigation of these effects, offering detailed protocols for key assays and a summary of existing quantitative data. Furthermore, the exploration of novel bioactivities, such as anti-inflammatory and antiviral effects, represents a promising frontier for future research. The methodologies and data presented herein are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this compound.
References
- 1. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]
- 10. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics | PLOS One [journals.plos.org]
- 12. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cucurbitacin-I, a natural cell-permeable triterpenoid isolated from Cucurbitaceae, exerts potent anticancer effect in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plausible mechanisms explaining the role of cucurbitacins as potential therapeutic drugs against coronavirus 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. researchgate.net [researchgate.net]
- 17. Cucurbitacin-I exhibits anticancer activity by inducing apoptosis in SKOV3 human ovarian cancer cells | Semantic Scholar [semanticscholar.org]
- 18. This compound induces protective autophagy in glioblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. This compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] this compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics | Semantic Scholar [semanticscholar.org]
- 24. "Anticancer and Antiviral Activities of Cucurbitacins Isolated From Cuc" by Abdulrhman Saleh Alsayari [openprairie.sdstate.edu]
- 25. jcancer.org [jcancer.org]
- 26. Cucurbitacin E elicits apoptosis in laryngeal squamous cell carcinoma by enhancing reactive oxygen species-regulated mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 28. pubs.acs.org [pubs.acs.org]
The Impact of Cucurbitacin I on Non-Cancerous Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin I, a tetracyclic triterpenoid compound predominantly found in plants of the Cucurbitaceae family, has garnered significant attention for its potent biological activities. While extensively studied for its anticancer properties, the effects of this compound on non-cancerous cell lines are of critical importance for evaluating its therapeutic potential and understanding its safety profile. This technical guide provides an in-depth analysis of the current scientific literature on the effects of this compound on various non-cancerous cell lines, with a focus on cytotoxicity, effects on cell cycle and apoptosis, and the underlying molecular mechanisms.
Data Presentation: Cytotoxic Effects of this compound on Non-Cancerous Cell Lines
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and its analogs on various non-cancerous cell lines. It is important to note that data on non-cancerous cell lines is less abundant compared to cancer cell lines.
| Cell Line | Cell Type | Compound | IC50 Value | Incubation Time | Assay | Reference |
| Non-neoplastic human astrocytes (HA) | Astrocyte | This compound | > 2.0 µM | 72 h | MTS Assay | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial | Cucurbitacin E | 76 nM | Not Specified | Not Specified | [2] |
| Mouse embryonic fibroblast (NIH3T3) | Fibroblast | Dihydocucurbitacin B | 0.2 µg/ml | Not Specified | Not Specified | [3] |
| Mouse embryonic fibroblast (NIH3T3) | Fibroblast | Cucurbitacin B | 2.5 µg/ml | Not Specified | Not Specified | [3] |
| Human bronchial epithelial-like cells (16-HBE) | Epithelial | Cucurbitacin B | 4.23 ± 0.81 µM | Not Specified | Not Specified | [4] |
| Human normal prostate stromal immortalized cell line (WPMY-1) | Stromal Fibroblast | Cucurbitacin B | 66.42 nM | 48 h | CCK-8 Assay | [5] |
| Human normal prostate stromal immortalized cell line (WPMY-1) | Stromal Fibroblast | Cucurbitacin B | 38.84 nM | 72 h | CCK-8 Assay | [5] |
| Human prostate fibroblasts (HPRF) | Fibroblast | Cucurbitacin B | 88.94 nM | 48 h | CCK-8 Assay | [5] |
| Human prostate fibroblasts (HPRF) | Fibroblast | Cucurbitacin B | 65.98 nM | 72 h | CCK-8 Assay | [5] |
Note: While not this compound, the data for related cucurbitacins (B and E) are included to provide a broader context of the effects of this class of compounds on non-cancerous cells. The selectivity of this compound is highlighted by the high concentration required to inhibit the growth of non-neoplastic human astrocytes, suggesting a potential therapeutic window.
Core Cellular Effects of this compound
Cytotoxicity and Apoptosis
This compound has been shown to induce apoptosis in various cell types. In non-cancerous cells, this effect appears to be concentration-dependent. For instance, while high concentrations can lead to cell death, lower concentrations may have more subtle effects on cell signaling and function. Studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that cucurbitacins can induce apoptosis, which is a critical aspect of their anti-angiogenic properties.[6] The apoptotic process is often mediated through the activation of caspase cascades.
Cell Cycle Arrest
A hallmark of cucurbitacin activity is the induction of cell cycle arrest, most commonly at the G2/M phase.[7] This is often associated with the modulation of key cell cycle regulatory proteins. While much of the detailed mechanistic work has been performed in cancer cells, it is plausible that similar effects occur in non-cancerous cells, particularly at higher concentrations.
Key Signaling Pathways Modulated by this compound
This compound is a known inhibitor of several key signaling pathways that are crucial for cell survival, proliferation, and migration.
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary target of this compound.[8][9][10] It is a potent inhibitor of STAT3 phosphorylation.[8][9] The inhibition of this pathway can lead to downstream effects on gene expression related to cell survival and proliferation. In the context of non-cancerous cells, modulation of the JAK/STAT pathway can influence inflammatory responses and angiogenesis.
Caption: this compound inhibits the JAK/STAT pathway by blocking JAK phosphorylation.
The PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling cascade involved in cell growth, survival, and metabolism that is affected by cucurbitacins.[11][12] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. While detailed studies in non-cancerous cells are limited, the central role of this pathway suggests that its modulation by this compound could have significant physiological effects.
Caption: this compound can inhibit the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific non-cancerous cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
References
- 1. Cucurbitacin-I inhibits Aurora kinase A, Aurora kinase B and survivin, induces defects in cell cycle progression and promotes ABT-737-induced cell death in a caspase-independent manner in malignant human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low nanomolar concentrations of Cucurbitacin-I induces G2/M phase arrest and apoptosis by perturbing redox homeostasis in gastric cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacin B Inhibits the Proliferation of WPMY-1 Cells and HPRF Cells via the p53/MDM2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]
- 9. This compound inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. This compound exhibits anticancer efficacy through induction of apoptosis and modulation of JAK/STAT3, MAPK/ERK, and AKT/mTOR signaling pathways in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Molecular Docking Analysis of Cucurbitacin I with the STAT3 SH2 Domain
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology due to its frequent constitutive activation in a wide variety of human cancers.[1][2] Its persistent activity promotes tumor cell proliferation, survival, and invasion while suppressing anti-tumor immunity.[3] Cucurbitacins, a group of tetracyclic triterpenoids, have been identified as potent inhibitors of the JAK/STAT3 pathway.[4][5] Specifically, Cucurbitacin I has been shown to effectively inhibit STAT3 phosphorylation and induce apoptosis in cancer cells, making it a compound of significant interest.[5][6][7] This guide provides a comprehensive overview of the principles, protocols, and expected outcomes for a molecular docking study of this compound with the STAT3 protein, focusing on the Src Homology 2 (SH2) domain, which is critical for STAT3 activation and dimerization.[8][9]
The STAT3 Signaling Pathway and Inhibition
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors (e.g., IL-6, EGF) to their cell surface receptors.[10][11] This event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's intracellular domain.[8] These phosphotyrosine sites serve as docking points for the SH2 domain of latent, cytoplasmic STAT3 monomers.[8][12] Upon recruitment, STAT3 is phosphorylated by JAKs, primarily on tyrosine 705 (Tyr705).[11] This phosphorylation is a critical event that induces the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[13] These active dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, regulating the transcription of proteins involved in cell proliferation, survival, and angiogenesis.[14][15]
This compound exerts its anti-cancer effects by disrupting this cascade. It has been shown to be a potent inhibitor of STAT3 phosphorylation, thereby preventing its activation, dimerization, and subsequent nuclear functions.[1][16] Molecular docking studies aim to elucidate the atomic-level details of how this compound binds to STAT3, providing a structural basis for its inhibitory activity.
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Molecular Docking Workflow
This section outlines a standardized in silico protocol for docking this compound to the STAT3 SH2 domain. The workflow begins with retrieving and preparing the molecular structures and culminates in the analysis of the resulting protein-ligand complex.[17][18]
Step 1: Macromolecule and Ligand Preparation
-
Protein Structure Retrieval: Obtain the 3D crystal structure of human STAT3 from the Protein Data Bank (PDB). A relevant structure is PDB ID: 6NJS , which contains the STAT3 SH2 domain.[19][20]
-
Protein Preparation: Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), prepare the protein by:
-
Removing all co-crystallized ligands, ions, and water molecules from the PDB file.[20]
-
Adding polar hydrogen atoms to the protein structure.
-
Assigning partial charges (e.g., Gasteiger charges) to the atoms.
-
-
Ligand Structure Retrieval & Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Optimize the ligand's geometry using a tool like Avogadro to ensure a low-energy conformation.[21]
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Step 2: Binding Site Definition and Docking Simulation
-
Active Site Identification: The primary binding pocket is within the STAT3 SH2 domain, which is responsible for recognizing phosphotyrosine motifs.[9][20] This region should be defined as the search space for the docking simulation.
-
Grid Box Generation: Define a 3D grid box that encompasses the entire SH2 domain active site. The coordinates and dimensions of this box will constrain the docking algorithm to search for binding poses only within this specified region.
-
Docking Simulation: Perform the molecular docking using a validated algorithm such as AutoDock Vina.[22] The software will systematically sample different conformations and orientations ("poses") of this compound within the defined grid box, calculating the binding energy for each pose.[22]
Step 3: Analysis and Visualization of Results
-
Binding Affinity Analysis: The primary quantitative output is the binding affinity, expressed in kcal/mol.[23] Lower (more negative) values indicate a more stable and favorable protein-ligand interaction.
-
Pose Analysis: The top-ranked poses (those with the lowest binding energy) are analyzed. The most plausible pose is typically the one with the lowest energy in the most populated cluster of results.
-
Interaction Visualization: Use visualization software (e.g., PyMOL, Biovia Discovery Studio) to inspect the 3D structure of the docked complex. Identify and analyze the specific molecular interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-alkyl or Pi-Pi stacking interactions
-
Caption: A generalized workflow for molecular docking studies.
Data Presentation and Expected Results
While specific docking studies for this compound with STAT3 are not prominently detailed with quantitative results in the available literature, analysis of closely related cucurbitacins provides insight into expected outcomes.[21][24] A successful docking simulation will yield data that can be summarized for clear interpretation.
Binding Affinity
The binding affinity score is a critical metric for predicting the strength of the interaction. Studies with other cucurbitacins targeting signaling proteins have shown strong binding energies.[21]
Table 1: Predicted Binding Affinity of this compound with STAT3
| Ligand | Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| This compound | STAT3 (SH2 Domain) | AutoDock Vina | Illustrative range: -8.0 to -11.0 |
| Control | STAT3 (SH2 Domain) | AutoDock Vina | Value for known inhibitor |
Note: The binding affinity value is illustrative, based on typical results for potent small-molecule inhibitors, as specific published data for this exact pair was not found.
Interacting Residues
The analysis of the best-docked pose reveals the specific amino acid residues within the STAT3 SH2 domain that form key interactions with this compound. These interactions are fundamental to stabilizing the complex.
Table 2: Key Amino Acid Interactions in the STAT3-Cucurbitacin I Complex
| Interaction Type | STAT3 Residues Involved (Illustrative) | Ligand Atoms Involved |
|---|---|---|
| Hydrogen Bond | SER611, LYS591, GLU612 | Hydroxyl, Carbonyl oxygens |
| Hydrophobic/Alkyl | PRO638, VAL637, ILE634 | Triterpenoid backbone |
| Pi-Alkyl | TRP623 | Methyl groups |
Note: The specific residues listed are illustrative examples of what one might find in the SH2 binding pocket and are based on interactions observed with other STAT3 inhibitors.[13]
Logical Framework of the Study
The molecular docking study is a component of a larger research framework designed to validate a scientific hypothesis through computational and experimental means.
Caption: Logical flow from hypothesis to experimental validation.
Conclusion and Future Directions
Molecular docking provides powerful, atom-level insights into the putative binding mechanism of this compound with the STAT3 SH2 domain. The predicted strong binding affinity and specific interactions with key residues in the active site offer a compelling structural rationale for its observed biological activity as a STAT3 inhibitor.[6][16] These computational findings serve as a crucial foundation for further drug development efforts.
Future work should focus on experimental validation of the docking predictions. Techniques such as cell thermal shift assays (CETSA) can confirm direct target engagement in a cellular context.[24] Furthermore, site-directed mutagenesis of the predicted interacting residues in STAT3 can be performed to experimentally verify their importance for this compound binding and inhibitory activity. Together, these integrated computational and experimental approaches will accelerate the development of STAT3-targeted therapies for cancer treatment.
References
- 1. STAT3 inhibitor, this compound, is a novel therapeutic agent for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits Stat3 and induces apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 16. This compound inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Cancer Potency of Cucurbitacin D through PI3K and AKT1: A Molecular Docking Studies | Atlantis Press [atlantis-press.com]
- 22. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 24. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cucurbitacin I in In Vitro Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cucurbitacin I, also known as Elatericin B or JSI-124, is a tetracyclic triterpenoid compound isolated from various plants of the Cucurbitaceae family. It is a potent and selective inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutively activated STAT3 is a key player in tumor malignancy, making this compound a compound of significant interest in cancer research.[4] In vitro studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[1][5][6] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro cell culture experiments.
Mechanism of Action
This compound primarily exerts its anti-cancer effects by selectively inhibiting the JAK2/STAT3 signaling pathway.[1][2] It suppresses the levels of phosphotyrosine STAT3, which in turn downregulates the expression of anti-apoptotic gene products and promotes apoptosis.[7] Studies have shown that it can also modulate other signaling pathways, including the MAPK and RhoA/ROCK pathways, and interfere with actin dynamics.[2][8] The inhibition of STAT3 signaling leads to the suppression of cell cycle regulators like cyclin D1 and c-Myc, contributing to cell cycle arrest, typically at the G2/M phase.[1][6]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Assay Method |
| A549 | Human Lung Adenocarcinoma | ~500 nM | Not Specified | Phosphotyrosine STAT3 Cytoblot |
| U251 | Glioblastoma | Varies (dose-dependent) | 24, 48, 72 h | CCK-8 |
| A172 | Glioblastoma | Varies (dose-dependent) | 24, 48, 72 h | CCK-8 |
| 143B | Osteosarcoma | Varies (dose-dependent) | 24, 48, 72 h | Not Specified |
| HOS | Osteosarcoma | Varies (dose-dependent) | 24, 48, 72 h | Not Specified |
| MG63 | Osteosarcoma | Varies (dose-dependent) | 24, 48, 72 h | Not Specified |
| SAOS-2 | Osteosarcoma | Varies (dose-dependent) | 24, 48, 72 h | Not Specified |
| HUO9 | Osteosarcoma | Varies (dose-dependent) | 24, 48, 72 h | Not Specified |
| SW 1353 | Chondrosarcoma | 7.93 µM, 8.31 µM, 5.06 µM | 6, 12, 24 h | MTT Assay[9] |
| AGS | Gastric Adenocarcinoma | 0.5 µg/ml | 24 h | MTT Assay[10] |
| HepG2 | Hepatocellular Carcinoma | 15.8 µM | 24 h | MTT Assay[3] |
| HL-60 | Promyelocytic Leukemia | 0.1 nM | 72 h | WST-8 Assay[3] |
| HT-1080 | Fibrosarcoma | 0.47 nM | 72 h | WST-8 Assay[3] |
| HT-29 | Colorectal Adenocarcinoma | 0.19 µM | Not Specified | Not Specified[3] |
Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions. The data presented here is for comparative purposes.
Mandatory Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.[11] For example, to prepare 1 ml of a 10 mM stock solution of this compound (MW: 514.65 g/mol ), dissolve 5.15 mg in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11]
-
Store the stock solutions at -20°C in a desiccator.[11] The solutions are typically stable for up to 2 months.[11]
-
For experiments, dilute the stock solution to the desired final concentration in cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µl of complete medium and incubate overnight to allow for cell attachment.[10][12]
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µl of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
After incubation, add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Carefully remove the medium containing MTT and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).[13]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.
-
Transfer 100 µl of the cell suspension to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.[13]
Western Blot Analysis
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[14]
-
Scrape the cells and collect the lysate.[14]
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.[15]
-
Determine the protein concentration of each sample using a BCA assay.[15]
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[14]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 5-10 minutes each.[15]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
References
- 1. jcancer.org [jcancer.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of JSI-124 (this compound), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcogrev.com [phcogrev.com]
- 6. STAT3 inhibitor, this compound, is a novel therapeutic agent for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound elicits the formation of actin/phospho-myosin II co-aggregates by stimulation of the RhoA/ROCK pathway and inhibition of LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. origene.com [origene.com]
Application Notes and Protocols: Preparation of Cucurbitacin I Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin I, also known as JSI-124, is a natural triterpenoid compound isolated from plants of the Cucurbitaceae family.[1] It is a potent and selective cell-permeable inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1] By blocking the phosphorylation of STAT3, this compound can induce apoptosis and inhibit the proliferation of various cancer cell lines, making it a valuable tool in cancer research and drug development.[1][2][3][4][5] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO).
Properties of this compound and DMSO
This compound is a crystalline solid that is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[6] Its primary mechanism of action is the inhibition of JAK2 and STAT3 activation.[1][2]
Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent widely used in biological research due to its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[7] It is miscible with water and many organic solvents.[7] When preparing stock solutions for cell culture experiments, it is crucial to use high-purity, sterile DMSO and to keep the final concentration in the culture medium low (typically ≤ 0.5%) to avoid cytotoxicity.[8][9]
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing and using a this compound stock solution.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 514.65 g/mol | |
| Solubility in DMSO | ≥ 22.45 mg/mL | [10] |
| 10 mM | [11] | |
| 100 mg/mL (194.3 mM) | [1] | |
| Recommended Stock Solution | ||
| Concentration | 10 mM in DMSO | [11] |
| Storage Temperature | -20°C | [8][10] |
| Short-term Storage | 1 month at -20°C | [8] |
| Long-term Storage | Up to 6 months at -80°C | [8] |
| Working Solution | ||
| Typical Dilution | In cell culture medium | [8] |
| Final DMSO Concentration | < 0.5% in medium | [8] |
| (preferably ≤ 0.1%) | [9][12] |
Experimental Protocols
Materials
-
This compound powder (≥95% purity)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
-
Preparation: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (514.65 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 514.65 g/mol x 1000 mg/g = 5.15 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add the desired volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[8]
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration directly in the cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube.
-
Control: Always include a vehicle control in your experiments, which consists of the same concentration of DMSO in the cell culture medium as the treated samples.[9]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway Inhibition
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and DMSO.
-
Handling DMSO: DMSO can facilitate the absorption of chemicals through the skin.[13] Avoid direct contact with skin and clothing.
-
Disposal: Dispose of all materials, including unused solutions and contaminated labware, in accordance with institutional and local regulations for chemical waste.
Conclusion
This document provides a comprehensive guide for the preparation of this compound stock solutions using DMSO. Adherence to these protocols will ensure the accurate and safe preparation of this compound for use in various research applications, particularly in the study of cancer cell signaling and the development of novel therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. m.youtube.com [m.youtube.com]
- 10. raybiotech.com [raybiotech.com]
- 11. This compound | JAK | Tocris Bioscience [tocris.com]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. quora.com [quora.com]
Application Notes and Protocols for Cucurbitacin I in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Cucurbitacin I in mouse xenograft models, a critical step in the preclinical evaluation of this potent anti-cancer compound. The following sections detail recommended dosages, experimental protocols, and the underlying mechanism of action, supported by data from peer-reviewed studies.
Summary of this compound Dosage and Administration
The effective dosage of this compound in mouse xenograft models typically ranges from 1 to 2 mg/kg, administered via intraperitoneal (IP) injection. The treatment schedule can vary depending on the cancer type and experimental design, with administration every three days being a common regimen. It is crucial to monitor the animals for any signs of toxicity, although studies have shown that this compound exhibits profound anti-tumor activity with no obvious toxicity at these therapeutic doses[1][2].
| Cancer Type | Mouse Model | Cell Line | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Pancreatic Cancer | Orthotopic Xenograft (Nude Mice) | BXPC-3 | 1 mg/kg and 2 mg/kg | Intraperitoneal (IP) | Every three days for 30 days | Significant inhibition of tumor growth, with the higher dose showing a more pronounced effect. No significant changes in body weight were observed. | [1][2] |
| Nasopharyngeal Carcinoma (NPC) | Nude Mice | HK1-LMP1(B95.8) and CNE-2 | 1.3 mg/kg | Intraperitoneal (IP) | Once per day (pre-dosing for 3 days prior to tumor inoculation) | Reduced tumor incidence by 20% and suppressed tumor growth. | [3] |
Experimental Protocols
Mouse Xenograft Model Establishment
This protocol outlines the essential steps for establishing a subcutaneous xenograft model, a commonly used method for evaluating the efficacy of anti-cancer compounds.
Materials:
-
Cancer cell line of interest (e.g., BXPC-3 for pancreatic cancer)
-
Female nude mice (4-5 weeks old)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles (27-30 gauge)
-
Animal housing facility with appropriate sterile conditions
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS or serum-free medium at a concentration of 2 x 10^7 cells/mL.
-
Animal Acclimatization: Allow the mice to acclimate to the new environment for at least one week before any experimental procedures.
-
Tumor Cell Implantation:
This compound Administration
Materials:
-
This compound
-
Vehicle for dissolution (e.g., Normal saline, DMSO)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. Further dilute the stock solution with normal saline to achieve the desired final concentrations (e.g., 1 mg/kg and 2 mg/kg)[1][2].
-
Administration:
-
Once the tumors reach a palpable size (e.g., after two weeks), randomly divide the mice into treatment and control groups[1][2].
-
Administer the prepared this compound solution or vehicle control intraperitoneally. The injection volume should be adjusted based on the mouse's body weight.
-
Follow the predetermined treatment schedule (e.g., every three days)[1][2].
-
Monitoring and Data Collection
Procedure:
-
Tumor Measurement: Measure the tumor length and width with calipers every three days[1][2]. Calculate the tumor volume using the formula: Volume = 0.5 × length × width².
-
Body Weight: Record the body weight of each mouse every three days to monitor for signs of toxicity[1].
-
Endpoint: At the end of the study (e.g., 30 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry)[1][2].
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Experimental workflow for in vivo mouse xenograft studies with this compound.
Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway
This compound exerts its anti-tumor effects primarily through the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway[1][4][5]. This pathway is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. This compound has been identified as a potent inhibitor of both JAK2 and STAT3[4][5].
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
By inhibiting the phosphorylation of JAK2 and STAT3, this compound prevents the translocation of STAT3 to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation (e.g., cyclin D1) and apoptosis inhibition (e.g., Mcl-1)[3][6][7]. This disruption of the JAK/STAT3 pathway ultimately leads to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells[1][2].
Conclusion
This compound demonstrates significant anti-tumor efficacy in in vivo mouse xenograft models at well-tolerated doses. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers designing and conducting preclinical studies with this promising natural compound. Further investigation into the synergistic effects of this compound with other chemotherapeutic agents may open new avenues for cancer therapy[8].
References
- 1. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound elicits anoikis sensitization, inhibits cellular invasion and in vivo tumor formation ability of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Cell Viability Assays (MTT/XTT) with Cucurbitacin I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cucurbitacin I is a natural tetracyclic triterpenoid compound found in plants of the Cucurbitaceae family.[1][2] It has garnered significant interest in cancer research due to its potent cytotoxic and anti-proliferative activities against a wide range of cancer cell lines.[3][4][5] this compound exerts its effects by modulating several critical signaling pathways involved in cell growth, proliferation, and survival.[6][7]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using two common colorimetric cell viability assays: the MTT and XTT assays. These assays are fundamental tools for quantifying the dose-dependent effects of therapeutic compounds on cell populations.
Principle of the Assays
Both MTT and XTT assays measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[9][10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The yellow, water-soluble MTT tetrazolium salt is reduced by mitochondrial enzymes to form a purple, insoluble formazan product.[8][10] A solubilization agent, such as Dimethyl Sulfoxide (DMSO), is required to dissolve these formazan crystals before the absorbance can be measured.[8][11] The intensity of the purple color is directly proportional to the number of viable cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: The XTT assay is an advancement over the MTT assay.[12] XTT is reduced to a highly water-soluble orange formazan product.[9][13] This eliminates the need for the formazan solubilization step, simplifying the protocol and reducing potential errors.[12][13] The amount of the orange formazan is quantified by measuring absorbance and is proportional to the number of viable cells.[14]
Mechanism of Action of this compound
This compound has been shown to inhibit cancer cell proliferation through multiple mechanisms, primarily by targeting key signaling pathways. Its most well-documented effect is the potent inhibition of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][15][16] By inhibiting the phosphorylation of JAK2 and STAT3, this compound prevents the transcription of STAT3 target genes that are crucial for cell survival and proliferation.[3][7] This disruption leads to the induction of apoptosis and cell cycle arrest, typically at the G2/M phase.[1][2][6] Additionally, this compound has been reported to affect other pathways, including the Akt and RhoA/ROCK pathways, contributing to its overall anti-tumor activity.[6][7][17]
Figure 1. Simplified signaling pathway of this compound.
Experimental Workflow
The general workflow for assessing the effect of this compound on cell viability involves several key steps: cell seeding, treatment with the compound, incubation with the assay reagent, and measurement of the colorimetric signal.
Figure 2. General experimental workflow for MTT/XTT assays.
Detailed Experimental Protocols
5.1. Materials and Reagents
-
Cancer cell line of interest (e.g., AsPC-1, SW480, MCF-7)
-
This compound (JSI-124)
-
Complete culture medium (e.g., RPMI, DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Reagent (5 mg/mL in PBS) or XTT Assay Kit (containing XTT reagent and electron-coupling agent)
-
MTT Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
5.2. Protocol for MTT Assay
-
Cell Seeding:
-
Harvest and count cells. Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (blank) and "untreated cells" (negative control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be <0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Add fresh medium with 0.1% DMSO to the "untreated cells" wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background signals.[11]
-
5.3. Protocol for XTT Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
XTT Reagent Preparation:
-
Immediately before use, prepare the XTT labeling mixture. Thaw the XTT reagent and the electron-coupling reagent.[18]
-
Mix the two reagents according to the manufacturer's instructions (e.g., mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent for one 96-well plate).
-
-
XTT Addition and Incubation:
-
At the end of the treatment period, add 50 µL of the freshly prepared XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[18]
-
-
Absorbance Measurement:
-
Gently mix the plate on an orbital shaker for one minute.[18]
-
Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm. A reference wavelength of >650 nm is recommended.
-
Data Analysis and Presentation
-
Correct for Background: Subtract the average absorbance of the "medium only" (blank) wells from all other readings.
-
Calculate Percentage Viability: The viability of treated cells is expressed as a percentage relative to the untreated control cells.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Summarize Data: Present the results in a table showing the mean percentage viability and standard deviation for each concentration of this compound.
-
Determine IC₅₀: Plot the percentage cell viability against the logarithm of the this compound concentration to generate a dose-response curve. The IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) can be calculated from this curve using non-linear regression analysis.[19]
Table 1: Sample Data for the Effect of this compound on Pancreatic Cancer Cell Viability (48h Treatment)
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.085 | 100.0% |
| 0.01 | 1.102 | 0.071 | 87.9% |
| 0.1 | 0.876 | 0.063 | 69.8% |
| 1 | 0.549 | 0.045 | 43.8% |
| 10 | 0.188 | 0.021 | 15.0% |
| 100 | 0.065 | 0.015 | 5.2% |
Note: The data presented is hypothetical and for illustrative purposes only.
References
- 1. Cucurbitacin-I, a natural cell-permeable triterpenoid isolated from Cucurbitaceae, exerts potent anticancer effect in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcogrev.com [phcogrev.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. differencebetween.com [differencebetween.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. youdobio.com [youdobio.com]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound elicits the formation of actin/phospho-myosin II co-aggregates by stimulation of the RhoA/ROCK pathway and inhibition of LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. m.youtube.com [m.youtube.com]
Unveiling Apoptosis: A Guide to Detection with Cucurbitacin I using Annexin V and Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cucurbitacin I, a tetracyclic triterpenoid compound found in plants of the Cucurbitaceae family, has garnered significant attention in cancer research for its potent pro-apoptotic and anti-proliferative effects.[1][2] This natural compound has been shown to induce programmed cell death in a variety of cancer cell lines, making it a promising candidate for therapeutic development.[3][4] The mechanism of action often involves the modulation of key signaling pathways such as JAK/STAT, MAPK/ERK, and AKT/mTOR, leading to cell cycle arrest and the activation of the intrinsic apoptotic cascade.[3][5]
The reliable detection and quantification of apoptosis are crucial for evaluating the efficacy of potential anticancer agents like this compound. Two of the most common and robust methods for this purpose are Annexin V staining for the detection of early-stage apoptosis and caspase activity assays for monitoring the execution phase of apoptosis.
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. This event is one of the earliest markers of apoptosis.
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Initiator caspases (e.g., caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3 and -7). These executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Increased activity of caspase-3 and -9 is a hallmark of apoptosis induction by this compound.[4][6]
This document provides detailed protocols for the detection of apoptosis induced by this compound using Annexin V staining and a colorimetric caspase-3 activity assay.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on apoptosis induction in different cancer cell lines, as determined by Annexin V staining and caspase activity assays.
Table 1: Effect of this compound on Apoptosis in HepG2 Cells (48h treatment) [6]
| This compound Concentration | Percentage of Apoptotic Cells (Annexin V+/PI+) |
| Control (0 µM) | ~1% |
| 1 µM | Increased apoptosis compared to control |
| 5 µM | Significantly higher percentage of apoptosis than 1 µM |
Table 2: Effect of Cucurbitacin B and I on Caspase-3/7 Activity in Colon Cancer Cells (48h treatment) [7]
| Cell Line | Treatment (5 µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| HCT116 | Cucurbitacin B | Significant increase |
| HCT116 | This compound | Significant increase |
| SW480 | Cucurbitacin B | Significant increase |
| SW480 | This compound | Significant increase |
Signaling Pathway and Experimental Workflow
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis detection.
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is designed for the detection of early and late-stage apoptosis in cells treated with this compound.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[8]
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells: Gently aspirate the culture medium. Wash the cells once with cold PBS. Detach the cells using a gentle cell scraper or trypsin-EDTA. Neutralize trypsin with media containing serum and transfer the cell suspension to a centrifuge tube.
-
For suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
Centrifuge the cells at 300-500 x g for 5 minutes at 4°C.[9]
-
Carefully discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS, centrifuging between washes.[10]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8][9]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[8]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Add 5 µL of PI staining solution.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[8][10]
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated control cells.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 2: Colorimetric Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase, in cell lysates following treatment with this compound.
Materials:
-
Cells treated with this compound (as in Protocol 1)
-
Cold Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[11]
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
2X Reaction Buffer (e.g., containing 10 mM DTT)[12]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Harvest and wash cells as described in Protocol 1 (steps 2.1-2.4).
-
Resuspend the cell pellet in 50-100 µL of cold Cell Lysis Buffer per 1-5 x 10^6 cells.[12]
-
Incubate on ice for 10-20 minutes.[11]
-
Centrifuge at 10,000-16,000 x g for 10-15 minutes at 4°C.[11]
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA). This is crucial for normalizing caspase activity.
-
-
Caspase-3 Activity Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to be equal with Cell Lysis Buffer.
-
Prepare a reaction mix by diluting the 2X Reaction Buffer to 1X with sterile water and adding the Caspase-3 substrate (Ac-DEVD-pNA) to a final concentration of 200 µM.[12]
-
Add an equal volume of the reaction mix to each well containing cell lysate.
-
Include a blank control (Cell Lysis Buffer + reaction mix).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.[11]
-
Subtract the blank reading from all sample readings.
-
Calculate the fold increase in caspase-3 activity by comparing the absorbance of this compound-treated samples to the vehicle-treated control. The activity can also be expressed as absorbance units per microgram of protein.
-
References
- 1. phcogrev.com [phcogrev.com]
- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abcam.com [abcam.com]
- 13. mpbio.com [mpbio.com]
Application Note: Visualizing STAT3 Nuclear Translocation Inhibition by Cucurbitacin I using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor involved in numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] In its latent state, STAT3 resides in the cytoplasm.[1][3] Upon activation by upstream signals such as cytokines (e.g., IL-6) and growth factors, STAT3 is phosphorylated, leading to its dimerization and subsequent translocation into the nucleus.[1][2][3][4][5] Once in the nucleus, STAT3 dimers bind to specific DNA sequences to regulate the transcription of target genes.[2][3][5] Consequently, the subcellular localization of STAT3 is a critical indicator of its activation state and functional activity.
Cucurbitacin I is a natural compound belonging to the cucurbitacin family of tetracyclic triterpenoids.[6] It has been identified as a potent inhibitor of the JAK/STAT3 signaling pathway.[7][8][9] this compound has been shown to inhibit the phosphorylation of STAT3, a crucial step for its activation and nuclear translocation.[6][7][9][10] By preventing STAT3 activation, this compound effectively blocks its downstream signaling pathways, making it a valuable tool for studying STAT3-mediated cellular events and a potential therapeutic agent for diseases characterized by aberrant STAT3 activity, such as cancer.[7][9][11]
This application note provides a detailed protocol for the immunofluorescence staining of STAT3 to visualize and quantify the inhibitory effect of this compound on its nuclear localization.
STAT3 Signaling Pathway and Inhibition by this compound
The canonical STAT3 signaling pathway is initiated by the binding of ligands, such as Interleukin-6 (IL-6), to their cell surface receptors. This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[3] Phosphorylated STAT3 (p-STAT3) then forms homodimers, which translocate into the nucleus to activate the transcription of target genes involved in cell survival, proliferation, and angiogenesis.[3][5]
This compound exerts its inhibitory effect by targeting the JAK/STAT3 pathway.[9] It has been demonstrated to inhibit the phosphorylation of STAT3, thereby preventing its dimerization and subsequent nuclear translocation.[6][7][9][10] This leads to a reduction in the expression of STAT3 target genes and can induce apoptosis in cancer cells.[7][11]
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Data with this compound
The following tables summarize typical experimental parameters and expected outcomes for the treatment of cells with this compound to inhibit STAT3 nuclear localization.
Table 1: this compound Treatment Parameters for Various Cell Lines
| Cell Line | Agonist (for STAT3 activation) | This compound Concentration | Treatment Time | Reference |
| A549 (Lung Cancer) | IL-6 (10 ng/mL) | 0.1 - 10 µM | 2 hours | [10] |
| Pancreatic Cancer Cell Lines | - | 10 µM | 12 hours | [7] |
| Sézary Cells | - | 30 µM | 6 hours | [11] |
| Nasopharyngeal Carcinoma (NPC) | - | 500 nM | 48 hours | [12] |
Table 2: Expected Quantitative Outcomes of STAT3 Localization
| Treatment Group | Nuclear STAT3 Intensity (Arbitrary Units) | Cytoplasmic STAT3 Intensity (Arbitrary Units) | Nuclear/Cytoplasmic Ratio |
| Vehicle Control (Unstimulated) | 100 | 200 | 0.5 |
| Agonist (e.g., IL-6) | 300 | 100 | 3.0 |
| Agonist + this compound | 120 | 180 | 0.67 |
| This compound only | 90 | 210 | 0.43 |
Note: The values in Table 2 are illustrative and will vary depending on the cell line, experimental conditions, and imaging parameters.
Immunofluorescence Protocol for STAT3 Localization
This protocol is designed for adherent cells cultured on glass coverslips.
Materials and Reagents
-
Cell line of interest (e.g., A549, HeLa)
-
Sterile glass coverslips
-
24-well culture plate
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
STAT3 agonist (e.g., recombinant human IL-6)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.1% Triton X-100
-
Primary Antibody: Rabbit anti-STAT3 polyclonal or monoclonal antibody (validated for immunofluorescence)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining of STAT3.
Step-by-Step Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed adherent cells onto the coverslips at a density that will result in 60-70% confluency at the time of staining.
-
-
Cell Culture:
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare working solutions of this compound and the STAT3 agonist (if used) in pre-warmed cell culture medium.
-
Aspirate the old medium from the wells.
-
Add the treatment media to the respective wells (e.g., vehicle control, agonist only, this compound only, agonist + this compound).
-
Incubate for the desired time and concentration as determined from literature or optimization experiments (refer to Table 1).
-
-
Fixation:
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-STAT3 antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100) according to the manufacturer's recommended dilution.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and STAT3 (e.g., green or red) channels. Use consistent imaging settings (e.g., exposure time, gain) across all samples for accurate comparison.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of STAT3 in the nucleus and cytoplasm.
-
The DAPI channel can be used to create a nuclear mask.
-
The cytoplasmic region can be defined by subtracting the nuclear mask from a whole-cell mask.
-
Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for each cell.
-
Perform statistical analysis on the quantified data from multiple cells per condition.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | - Insufficient blocking- Primary antibody concentration too high- Inadequate washing | - Increase blocking time to 1.5-2 hours.- Titrate the primary antibody to determine the optimal concentration.- Increase the number and duration of wash steps. |
| Weak or No Signal | - Low expression of STAT3 in the cell line- Ineffective primary antibody- Inactive secondary antibody | - Use a positive control cell line known to express STAT3.- Verify the primary antibody's specificity and performance (e.g., by Western blot).- Use a fresh or different secondary antibody. |
| Autofluorescence | - Endogenous fluorophores in cells or tissue | - Use a spectral imaging system to unmix signals.- Treat with a quenching agent like sodium borohydride after fixation. |
| Photobleaching | - Excessive exposure to excitation light | - Use an antifade mounting medium.- Minimize exposure time during image acquisition. |
Conclusion
This application note provides a comprehensive guide for utilizing immunofluorescence to study the inhibitory effect of this compound on STAT3 nuclear localization. By following the detailed protocol and utilizing the provided reference data, researchers can effectively visualize and quantify changes in STAT3 subcellular distribution, thereby gaining valuable insights into the mechanism of action of this compound and its potential as a modulator of STAT3 signaling.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. This compound inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 inhibitor, this compound, is a novel therapeutic agent for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits Stat3 and induces apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Determining the IC50 Value of Cucurbitacin I in A549 Lung Carcinoma Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Cucurbitacin I in the human non-small cell lung cancer (NSCLC) cell line, A549. The protocol details the cell culture, treatment, and subsequent cell viability analysis using the widely accepted MTT assay. Additionally, this note summarizes the known mechanisms of action of this compound in A549 cells, including its impact on key signaling pathways, and presents the data in a structured format for clarity and reproducibility.
Introduction
Cucurbitacins are a class of tetracyclic triterpenoid compounds known for their potent cytotoxic and anti-cancer properties.[1] this compound, in particular, has demonstrated significant anti-proliferative effects in various cancer cell lines, including the A549 human lung adenocarcinoma cell line.[2] Establishing a precise and reproducible IC50 value is a critical first step in evaluating the potential of this compound as a therapeutic agent. This value represents the concentration of the compound required to inhibit the growth of 50% of the cell population and serves as a key benchmark for comparing cytotoxic potency.
Studies have shown that this compound induces cell death in A549 cells through various mechanisms, including the induction of apoptosis and the modulation of critical signaling pathways.[2][3][4] Notably, it has been reported to inhibit the ERK/mTOR/STAT3 and PI3K/AKT/p70S6K signaling cascades, both of which are crucial for cell survival and proliferation.[2][3][4]
This application note provides a detailed methodology for determining the IC50 of this compound in A549 cells, along with illustrative data and diagrams to guide the researcher.
Experimental Protocols
Materials and Reagents
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or pure DMSO)[6]
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture
-
Maintain A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency to ensure exponential growth.[7]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7]
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to use a broad range of concentrations initially (e.g., 0.01 µM to 10 µM) to identify the approximate IC50.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[6]
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
Data Presentation
The following table provides an example of quantitative data obtained from an MTT assay to determine the IC50 of this compound in A549 cells after 48 hours of treatment.
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.01 | 1.18 ± 0.07 | 94.4 ± 5.6 |
| 0.05 | 0.95 ± 0.06 | 76.0 ± 4.8 |
| 0.1 | 0.68 ± 0.05 | 54.4 ± 4.0 |
| 0.5 | 0.24 ± 0.03 | 19.2 ± 2.4 |
| 1 | 0.10 ± 0.02 | 8.0 ± 1.6 |
| 5 | 0.05 ± 0.01 | 4.0 ± 0.8 |
| 10 | 0.04 ± 0.01 | 3.2 ± 0.8 |
Based on this data, the IC50 value would be calculated to be approximately 0.09 µM.
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps involved in determining the IC50 value of this compound in A549 cells.
Caption: Workflow for IC50 determination of this compound in A549 cells.
This compound Signaling Pathways in A549 Cells
This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Caption: Signaling pathways affected by this compound in A549 cells.
Conclusion
This application note provides a robust and detailed protocol for the determination of the IC50 value of this compound in A549 cells. By following these standardized procedures, researchers can obtain reliable and reproducible data, which is essential for the preclinical evaluation of this promising anti-cancer compound. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying molecular mechanisms of this compound, facilitating a deeper understanding of its mode of action.
References
- 1. phcogrev.com [phcogrev.com]
- 2. This compound induces pro-death autophagy in A549 cells via the ERK-mTOR-STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The anticancer effects of this compound inhibited cell growth of human non‑small cell lung cancer through PI3K/AKT/p70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Cucurbitacin I
Welcome to the technical support center for improving the aqueous solubility of Cucurbitacin I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the inherent aqueous solubility of this compound?
This compound is a hydrophobic compound and is only slightly soluble in water.[1] Most suppliers categorize it as insoluble in water.[2][3] For practical laboratory purposes, its aqueous solubility is considered to be less than 1 mg/mL.
Q2: In which organic solvents is this compound soluble?
This compound is readily soluble in several organic solvents.[1] Commonly used solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][4][5]
Q3: What are the common methods to improve the aqueous solubility of this compound for in vitro experiments?
There are three primary methods to enhance the aqueous solubility of this compound:
-
Cosolvent Systems: Utilizing a mixture of a primary organic solvent (like DMSO) with other less toxic, water-miscible solvents.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin molecule.
-
Nanoparticle Formulation: Encapsulating this compound within a polymeric nanoparticle matrix to create a stable aqueous dispersion.
Q4: What is a typical starting concentration for a this compound stock solution in DMSO?
Researchers commonly prepare stock solutions of this compound in DMSO at concentrations ranging from 10 mM to 100 mg/mL.[6][7] It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[7]
Q5: How should I store my this compound stock solution?
This compound powder should be stored at -20°C.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
This is a common issue due to the hydrophobic nature of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
Solutions:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your working solution, as higher concentrations can be toxic to cells.[8]
-
Use a cosolvent system: A mixture of solvents can help maintain the solubility of this compound in the final aqueous solution. A widely used system involves a combination of DMSO, PEG300, and a surfactant like Tween 80.[2][7]
-
Employ sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
-
Prepare fresh working solutions: It is recommended to prepare the final aqueous working solution of this compound immediately before use.[2][7]
Issue 2: Inconsistent experimental results with this compound.
Inconsistent results can often be traced back to issues with the preparation and handling of the compound.
Solutions:
-
Ensure complete initial dissolution: Before diluting into your final aqueous solution, make sure the this compound is fully dissolved in the initial organic solvent.
-
Vortex thoroughly: When preparing dilutions, vortex the solution vigorously at each step to ensure homogeneity.
-
Protect from light: While not explicitly stated for this compound, many natural compounds are light-sensitive. It is good practice to protect solutions from direct light.
-
Verify the purity of your compound: Use this compound from a reputable supplier with a specified purity, typically ≥95% by HPLC.[4]
Data Presentation: Solubility of this compound
The following tables summarize the reported solubility of this compound in various solvents and formulations.
Table 1: Solubility in Organic Solvents
| Solvent | Reported Solubility | Citations |
| DMSO | >5 mg/mL | [4] |
| ≥22.45 mg/mL | [9] | |
| 100 mg/mL (194.3 mM) | [2][3] | |
| Ethanol | 2.5 mg/mL | [4] |
| 10 mg/mL | [5] | |
| 100 mg/mL | [2] | |
| Methanol | 25 mg/mL | [4] |
Table 2: Example of a Cosolvent System for Aqueous Solutions
| Component | Percentage in Final Solution |
| DMSO | 5% |
| PEG300 | 40% |
| Tween 80 | 5% |
| ddH₂O | 50% |
| Final this compound Concentration | 5.0 mg/mL (9.72 mM) |
This formulation is provided as an example and may need to be optimized for specific experimental conditions.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution using a Cosolvent System
This protocol is adapted from a method for preparing a clear aqueous solution of this compound for in vivo use and can be adapted for in vitro experiments, ensuring the final solvent concentrations are compatible with the cell line.[3]
Materials:
-
This compound powder
-
DMSO (fresh, high-purity)
-
PEG300
-
Tween 80
-
Sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 100 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.
-
To prepare 1 mL of the final working solution, add 50 µL of the 100 mg/mL this compound stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again until the solution is clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
Vortex one final time. The resulting solution should be a clear solution with a final this compound concentration of 5 mg/mL.
-
It is recommended to use this solution immediately after preparation.[3]
Protocol 2: Encapsulation of this compound in PLGA Nanoparticles via Nanoprecipitation
This protocol is based on a study that found nanoprecipitation to be more efficient than emulsion solvent evaporation for encapsulating this compound in PLGA nanoparticles.[10]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Sterile deionized water
Procedure:
-
Dissolve 10 mg of PLGA and 1 mg of this compound in 1 mL of acetone.
-
Add the organic phase dropwise to 10 mL of sterile deionized water while stirring.
-
Continue stirring for several hours to allow for the evaporation of acetone and the formation of nanoparticles.
-
The resulting nanoparticle suspension can be further purified and concentrated if necessary.
Note: This protocol provides a starting point. The final concentration of this compound in the aqueous suspension and the nanoparticle characteristics (size, polydispersity) will depend on the specific parameters used and should be determined experimentally.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow for preparing aqueous solutions.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: this compound's effect on the actin cytoskeleton.
Caption: Workflow for preparing aqueous this compound.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depolymerization of actin filaments by this compound through binding G‐actin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: this compound inhibits cell motility by indirectly interfering with actin dynamics. [scholars.duke.edu]
- 5. US20090029020A1 - Cyclodextrin inclusion complexes and methods of preparing same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound elicits the formation of actin/phospho-myosin II co-aggregates by stimulation of the RhoA/ROCK pathway and inhibition of LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Origin of non-linearity in phase solubility: solubilisation by cyclodextrin beyond stoichiometric complexation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Cucurbitacin I stability and degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cucurbitacin I in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[1][2] Specifically, it has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are key components of this pathway involved in cell proliferation, differentiation, and apoptosis.[2][3] By blocking STAT3 activation, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the powder form at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected IC50 values for this compound in different cell lines?
A3: The 50% inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of treatment. For example, in various pancreatic cancer cell lines, IC50 values have been reported to range from 0.27 µM to 0.48 µM after 72 hours of treatment.[2] In cutaneous T-cell lymphoma cell lines, IC50 values were observed to be between 13.36 µM and 24.47 µM after 48 hours.[3] It is crucial to determine the IC50 for your specific cell line and experimental conditions.
Q4: Can this compound affect cell morphology?
A4: Yes, this compound is known to cause significant changes in cell morphology. This is often attributed to its effects on the actin cytoskeleton, leading to actin aggregation and disruption of normal cell structure.[1] These changes can impact cell adhesion and motility.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Causes | Solutions |
| Inconsistent or unexpected IC50 values | 1. Cell health and passage number: Unhealthy or high-passage cells can have altered sensitivity to drugs. 2. Inconsistent seeding density: Variations in the initial number of cells can affect the final viability readout. 3. Degradation of this compound: The compound may not be stable under your experimental conditions. 4. Pipetting errors: Inaccurate serial dilutions can lead to incorrect final concentrations. | 1. Use healthy, low-passage cells and regularly check for contamination. 2. Optimize and maintain a consistent cell seeding density for all experiments. 3. Perform a stability study of this compound in your cell culture medium (see Experimental Protocols section). Prepare fresh dilutions for each experiment. 4. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Precipitation of this compound in cell culture medium | 1. Low solubility in aqueous solutions: this compound has limited solubility in water-based media. 2. High final concentration: The concentration of this compound may exceed its solubility limit in the medium. 3. Interaction with media components: Components in the serum or medium may reduce solubility. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells. 2. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. If precipitation persists, consider using a lower, soluble concentration. 3. Test the solubility of this compound in your specific medium with and without serum. |
| No observable effect on the JAK/STAT pathway | 1. Inactive compound: The this compound stock may have degraded. 2. Insufficient treatment time or concentration: The dose or duration of treatment may not be adequate to inhibit the pathway in your cell line. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to JAK/STAT inhibition. | 1. Test the activity of your this compound stock on a known sensitive cell line as a positive control. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. 3. Verify the expression and activation of JAK2 and STAT3 in your cell line. |
| Observed cytotoxicity at very low concentrations | 1. High sensitivity of the cell line: Some cell lines are inherently more sensitive to this compound. 2. Off-target effects: At certain concentrations, other cellular pathways might be affected. 3. Synergistic effects with other media components. | 1. Perform a thorough dose-response analysis starting from very low concentrations to accurately determine the cytotoxic range. 2. Investigate other potential targets of this compound in your experimental system. 3. Simplify the culture medium if possible to identify any interacting components. |
Data on Stability and Degradation
While specific quantitative data on the stability of this compound in cell culture media is limited in published literature, its stability can be influenced by factors such as temperature, pH, and light exposure. It is recommended to perform a stability study under your specific experimental conditions. The following tables can be used as templates to record your findings.
Table 1: Stability of this compound in DMEM at 37°C
| Time (hours) | Concentration (µM) - Replicate 1 | Concentration (µM) - Replicate 2 | Concentration (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |
| 0 | 100% | ||||
| 24 | |||||
| 48 | |||||
| 72 |
Table 2: Stability of this compound in RPMI-1640 at 37°C
| Time (hours) | Concentration (µM) - Replicate 1 | Concentration (µM) - Replicate 2 | Concentration (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |
| 0 | 100% | ||||
| 24 | |||||
| 48 | |||||
| 72 |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Prepare enough volume for all time points and replicates.
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72 hours) and for each replicate (at least three).
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2). The T=0 samples should be processed immediately.
-
At each time point:
-
Remove the designated tubes from the incubator.
-
To precipitate proteins, add an equal volume of cold acetonitrile to each tube.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
Analyze the samples by HPLC. An example of HPLC conditions is provided below. These may need to be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 230 nm
-
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
JAK/STAT Signaling Pathway and Inhibition by this compound
Experimental Workflow for Assessing Compound Stability
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cucurbitacin I Off-Target Effects in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret kinase assays using Cucurbitacin I, with a focus on minimizing and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary kinase targets?
A1: this compound (also known as JSI-124) is a natural tetracyclic triterpenoid compound. Its primary and most well-characterized targets are the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3). It selectively inhibits the JAK2/STAT3 signaling pathway.[1][2][3]
Q2: What are the known major off-target effects of this compound?
A2: The most significant known off-target effect of this compound is the disruption of the actin cytoskeleton.[4][5] This effect is indirect and is not caused by direct binding to actin filaments.[4][5] this compound has also been reported to inhibit Tropomyosin receptor kinase A (TrkA).[6] However, it has been shown to be highly selective for the JAK/STAT3 pathway and does not appear to inhibit other kinases such as Src, Akt, ERK1/2, or JNK at typical effective concentrations.[1][7]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that effectively inhibits JAK2/STAT3 signaling in your specific assay.
-
Use appropriate controls: Include a structurally unrelated JAK2/STAT3 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Validate on-target engagement: Confirm that this compound is inhibiting STAT3 phosphorylation at the concentrations used in your cellular assays.
-
Consider the time course: Off-target effects may manifest at different time points than on-target effects. A time-course experiment can help differentiate between the two.
Q4: I am observing significant changes in cell morphology (e.g., cell rounding, aggregation). Is this an off-target effect?
A4: Yes, this is a well-documented off-target effect of this compound due to its indirect interference with the actin cytoskeleton.[4][5] This can lead to changes in cell shape, adhesion, and motility. When interpreting your results, it is important to consider whether your observed phenotype could be a consequence of these cytoskeletal changes, independent of JAK2/STAT3 inhibition.
Data Presentation
This compound Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cellular assays. Note that these values can vary depending on the cell line and assay conditions.
| Target Pathway/Cell Line | Assay Type | IC50 (µM) | Reference |
| On-Target Activity | |||
| p-STAT3 (A549 cells) | Cellular | 0.5 | [4][7] |
| Cell Viability (U251 cells) | Cellular | 0.17 | [4] |
| Cell Viability (T98G cells) | Cellular | 0.245 | [4] |
| Cell Viability (ASPC-1 cells) | Cellular (72h) | 0.2726 | [8] |
| Cell Viability (BXPC-3 cells) | Cellular (72h) | 0.3852 | [8] |
| Cell Viability (CFPAC-1 cells) | Cellular (72h) | 0.3784 | [8] |
| Cell Viability (SW 1990 cells) | Cellular (72h) | 0.4842 | [8] |
| Cell Viability (HuT 78 cells) | Cellular (48h) | 13.36 | [1][5] |
| Cell Viability (SeAx cells) | Cellular (48h) | 24.47 | [1][5] |
| Off-Target Activity | |||
| TrkA | Biochemical | 0.9595 | [6] |
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for JAK2/STAT3 inhibition.
References
- 1. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cucurbitacin I for Maximal Apoptosis Induction
Welcome to the technical support center for researchers utilizing Cucurbitacin I to induce apoptosis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces apoptosis?
A1: this compound primarily induces apoptosis by inhibiting the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2][3] This inhibition leads to the downregulation of anti-apoptotic proteins and the activation of the caspase cascade, ultimately resulting in programmed cell death.[1][4] It has also been shown to modulate other pathways like MAPK/ERK and AKT/mTOR, contributing to its apoptotic effects.[5]
Q2: What is a typical effective concentration range for this compound to induce apoptosis?
A2: The effective concentration of this compound is highly dependent on the cell line being studied. However, research indicates that concentrations in the low nanomolar to low micromolar range are often effective. For instance, IC50 values have been reported to be around 97.4 nM in AGS gastric cancer cells and 0.2726 µM in ASPC-1 pancreatic cancer cells after 72 hours of treatment.[1][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can vary, typically ranging from 24 to 72 hours.[1][7] Shorter incubation times may be sufficient to observe signaling pathway modulation, while longer exposures are often necessary to detect significant levels of apoptosis. Time-course experiments are recommended to identify the optimal incubation period for maximizing apoptosis in your experimental system.
Q4: Can this compound induce cell cycle arrest?
A4: Yes, in addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest, most commonly at the G2/M phase.[1][2][8] This arrest prevents cancer cells from progressing through the cell cycle and dividing.
Q5: Is this compound toxic to normal, non-cancerous cells?
A5: While this compound shows potent anti-cancer activity, its effect on non-cancerous cells should be considered. Some studies suggest that it has a degree of selectivity for cancer cells. However, it is always recommended to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line to determine its therapeutic window.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no induction of apoptosis | - Suboptimal this compound concentration: The concentration may be too low to effectively trigger the apoptotic cascade. - Insufficient incubation time: The duration of treatment may not be long enough for apoptosis to occur. - Cell line resistance: The specific cell line may be inherently resistant to this compound-induced apoptosis. - Incorrect compound handling: The this compound stock solution may have degraded. | - Perform a dose-response study (e.g., using a range from 10 nM to 10 µM) to determine the IC50 value for your cell line. - Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration. - Research the specific cell line to see if resistance mechanisms to JAK/STAT3 inhibitors have been reported. Consider using a different cucurbitacin or a combination therapy. - Ensure proper storage of this compound (typically at -20°C, protected from light). Prepare fresh dilutions for each experiment. |
| High background apoptosis in control (untreated) cells | - Poor cell health: Cells may be stressed due to over-confluency, nutrient depletion, or contamination. - Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting can damage cells.[9] - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | - Maintain a healthy cell culture by passaging cells at optimal density and regularly changing the medium. Screen for mycoplasma contamination. - Handle cells gently. Use lower centrifugation speeds (e.g., 300 x g) and avoid creating bubbles when pipetting.[9] - Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Inconsistent results between experiments | - Variability in cell passage number: Cells at high passage numbers can exhibit altered phenotypes and drug responses. - Inconsistent cell seeding density: Different starting cell numbers can affect the outcome of the experiment. - Inaccurate pipetting: Errors in pipetting can lead to incorrect drug concentrations. | - Use cells within a consistent and low passage number range for all experiments. - Ensure a uniform cell seeding density across all wells and experiments. - Calibrate your pipettes regularly and use proper pipetting techniques. |
| Difficulty detecting cleaved caspases by Western blot | - Timing of protein extraction: The peak of caspase cleavage may occur at a specific time point that was missed. - Low protein concentration: The amount of cleaved caspase may be below the detection limit of the antibody. - Antibody issues: The primary antibody may not be specific or sensitive enough. | - Perform a time-course experiment and collect lysates at multiple time points after this compound treatment. - Load a higher amount of protein onto the gel. - Use a validated, high-quality antibody specific for the cleaved form of the caspase. Include a positive control for apoptosis induction. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| AGS | Gastric Cancer | 24 | ~97.4 nM[6] |
| HGC-27 | Gastric Cancer | 24 | ~123 nM[6] |
| ASPC-1 | Pancreatic Cancer | 72 | 0.2726 µM[1] |
| BXPC-3 | Pancreatic Cancer | 72 | 0.3852 µM[1] |
| CFPAC-1 | Pancreatic Cancer | 72 | 0.3784 µM[1] |
| SW 1990 | Pancreatic Cancer | 72 | 0.4842 µM[1] |
| LS174T | Colon Cancer | 72 | 23 ng/mL[7] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol provides a general framework for detecting apoptosis by flow cytometry.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the optimal incubation time.
-
Harvest the cells, including any floating cells in the medium, by trypsinization or gentle scraping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be positive for both stains.
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Cucurbitacin-I (JSI-124) activates the JNK/c-Jun signaling pathway independent of apoptosis and cell cycle arrest in B Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low nanomolar concentrations of Cucurbitacin-I induces G2/M phase arrest and apoptosis by perturbing redox homeostasis in gastric cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cucurbitacin I Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Cucurbitacin I, particularly focusing on inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as JSI-124 or Elatericin B) is a natural tetracyclic triterpenoid compound.[1] Its primary mechanism of action is the selective inhibition of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] It suppresses the levels of tyrosine-phosphorylated JAK and STAT3, which in turn inhibits STAT3 DNA binding and the transcription of downstream target genes involved in cell proliferation, survival, and apoptosis.[2][3]
Q2: How should I prepare and store this compound stock solutions to ensure consistency?
A2: Proper preparation and storage of this compound are critical for reproducible results.
-
Solvent: this compound is soluble in DMSO, ethanol, and methanol, but is only sparingly soluble in aqueous solutions.[4] DMSO is the most commonly used solvent for preparing stock solutions.[5][6]
-
Preparation: To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO.[7] For example, a 100 mM stock solution can be prepared and stored for subsequent dilutions.[5]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][7] Under these conditions, the stock solution can be stable for up to a year.[7] Aqueous dilutions of this compound are not recommended for storage beyond a single day.[8]
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound is highly dependent on the cell line and the duration of the treatment.[9][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Concentrations can range from the low nanomolar (nM) to the micromolar (µM) range.[11]
Troubleshooting Inconsistent Experimental Results
Q4: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A4: Variability in IC50 values is a common issue. Several factors can contribute to this:
-
Cell-Related Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Cell Health and Confluency: Ensure cells are in the exponential growth phase and at a consistent confluency at the time of treatment.
-
-
Compound-Related Factors:
-
Stock Solution Integrity: Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles can lead to reduced potency. Always use freshly diluted solutions from a properly stored, aliquoted stock.
-
Solubility in Media: this compound has poor aqueous solubility. When diluting the DMSO stock in cell culture media, ensure thorough mixing to prevent precipitation. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all wells, including a vehicle control.
-
-
Assay-Specific Factors:
-
Incubation Time: The effects of this compound are time-dependent.[9] Ensure that the incubation time is consistent across all experiments.
-
Assay Type: Different viability assays (e.g., MTT, CCK-8, Resazurin) measure different aspects of cell health and can yield different IC50 values. Ensure you are using the same assay and protocol consistently.
-
Q5: I am observing unexpected or off-target effects. How can I verify the specificity of this compound in my experiments?
A5: While this compound is a known JAK/STAT3 inhibitor, it's important to confirm its on-target effects in your system.
-
Western Blotting: The most direct way to verify the mechanism is to perform a western blot for phosphorylated STAT3 (p-STAT3) and total STAT3. Treatment with this compound should lead to a dose-dependent decrease in the levels of p-STAT3 without affecting total STAT3 levels.[2] You can also check the phosphorylation status of upstream kinases like JAK2.
-
Downstream Target Gene Expression: Analyze the expression of known STAT3 target genes (e.g., c-myc, cyclin D1, survivin) using qPCR or western blotting. Their expression should decrease following this compound treatment.
-
Use of Controls: Include a JAK/STAT3 activator, such as Colivelin, to see if it can rescue the effects of this compound.[5] This can help confirm that the observed phenotype is due to the inhibition of this pathway.
Q6: I am seeing high variability between replicate wells in my cell viability assays. What are some common causes?
A6: High variability in replicates can obscure real results. Consider the following:
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors, especially when performing serial dilutions.
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Incomplete Drug Solubilization: When adding the diluted this compound to the wells, mix gently but thoroughly to ensure a homogenous concentration.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | >22.45 mg/mL | [6] |
| DMSO | 100 mg/mL (194.3 mM) | [7] |
| Ethanol | 2.5 mg/mL | |
| Methanol | 25 mg/mL | |
| Aqueous Buffer | Sparingly soluble | [8] |
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ASPC-1 | Pancreatic | 0.2726 | [10] |
| BXPC-3 | Pancreatic | 0.3852 | [10] |
| CFPAC-1 | Pancreatic | 0.3784 | [10] |
| SW 1990 | Pancreatic | 0.4842 | [10] |
| AGS | Gastric | ~0.0974 | [11] |
| HGC-27 | Gastric | ~0.123 | [11] |
Experimental Protocols
General Protocol for Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[11]
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[9]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.[11]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. This compound | C30H42O7 | CID 5281321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (1571) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. jcancer.org [jcancer.org]
- 11. Low nanomolar concentrations of Cucurbitacin-I induces G2/M phase arrest and apoptosis by perturbing redox homeostasis in gastric cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
addressing Cucurbitacin I-induced cytotoxicity in normal cells
Welcome to the technical support center for researchers utilizing Cucurbitacin I. This resource provides troubleshooting guidance and answers to frequently asked questions, with a specific focus on addressing and mitigating cytotoxicity in normal (non-cancerous) cell lines during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tetracyclic triterpenoid compound found in plants of the Cucurbitaceae family.[1] Its primary mechanism of action as an anticancer agent is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[2][3] By blocking the tyrosine phosphorylation of JAK2 and STAT3, this compound prevents the activation of STAT3, a transcription factor that, when constitutively active, promotes cancer cell proliferation, survival, and angiogenesis.[3][4] Inhibition of this pathway leads to the suppression of downstream targets, inducing apoptosis and cell cycle arrest.[2][5]
Q2: Which other signaling pathways are affected by this compound?
A2: In addition to the JAK/STAT3 pathway, studies have shown that this compound can modulate other critical signaling cascades in cancer cells. These include the PI3K/AKT/mTOR and MAPK/ERK pathways.[6][7] By downregulating key proteins in these pathways, this compound can further inhibit cell proliferation and induce apoptosis.[6][7]
Q3: Why is this compound cytotoxic to cells?
A3: The cytotoxicity of this compound is directly linked to its mechanism of action. By inhibiting pro-survival signaling pathways like JAK/STAT3 and PI3K/AKT, it triggers programmed cell death, or apoptosis.[2][5] This is characterized by the activation of caspases (like caspase-3, -7, -8, and -9), cleavage of poly (ADP-ribose) polymerase (PARP), and an increased ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2).[4][8][9] this compound also causes cell cycle arrest, primarily at the G2/M phase, which prevents cell division and can lead to apoptotic cell death.[3][5]
Q4: Is this compound selectively cytotoxic to cancer cells over normal cells?
A4: Some studies suggest that this compound exhibits selective cytotoxicity towards cancer cells. This selectivity may be due to the abnormal activation and dependency of many cancer cells on the JAK/STAT3 signaling pathway for their survival and proliferation.[5] For example, one study noted that this compound had a minimal effect on the normal colon cell line CCD-18Co while significantly decreasing the viability of SW480 colon cancer cells.[4] However, cucurbitacins are generally known to be highly toxic compounds, and off-target effects on normal cells are a significant concern.[10] Therefore, careful dose optimization is critical.
Troubleshooting Guide: Managing Normal Cell Cytotoxicity
This guide addresses common issues researchers face regarding unintended cytotoxicity in normal cell lines when using this compound.
Issue 1: High levels of cell death are observed in my normal (non-cancerous) control cell line.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too high, falling outside the therapeutic window for your specific cell lines.
-
Troubleshooting Step: Perform a comprehensive dose-response experiment on both your normal and cancer cell lines simultaneously. This allows you to determine the IC50 (half-maximal inhibitory concentration) for each and identify a concentration range that maximizes cancer cell death while minimizing toxicity to normal cells.[11]
-
-
Possible Cause 2: Extended Incubation Time. Prolonged exposure can lead to cumulative toxicity in normal cells.
-
Possible Cause 3: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Troubleshooting Step: Ensure you have a vehicle-only control (cells treated with the same final concentration of the solvent as your experimental groups).[11] Keep the final DMSO concentration consistent and as low as possible, ideally below 0.5%.
-
Issue 2: My experimental results for cytotoxicity are inconsistent between replicates.
-
Possible Cause 1: Variability in Cell Seeding. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Troubleshooting Step: Standardize your cell seeding protocol. Ensure a homogenous cell suspension and accurate cell counting before plating.[11]
-
-
Possible Cause 2: "Edge Effects" on Microplates. Wells on the outer edges of a multi-well plate are more susceptible to evaporation and temperature changes, which can affect cell health and drug efficacy.
-
Troubleshooting Step: Avoid using the outermost wells for critical measurements. Instead, fill them with sterile media or PBS to create a humidity barrier.[11]
-
-
Possible Cause 3: Inconsistent Pipetting. Inaccurate or forceful pipetting can damage cells and lead to inconsistent compound concentrations.
-
Troubleshooting Step: Use calibrated pipettes and employ gentle, consistent pipetting techniques, especially during cell seeding and compound addition.[11]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value (µM) | Reference |
| AsPC-1 | Pancreatic Cancer | 72 | 0.2726 | [5] |
| BXPC-3 | Pancreatic Cancer | 72 | 0.3852 | [5] |
| CFPAC-1 | Pancreatic Cancer | 72 | 0.3784 | [5] |
| SW 1990 | Pancreatic Cancer | 72 | 0.4842 | [5] |
| SW 1353 | Chondrosarcoma | 6 | 7.93 | [13] |
| SW 1353 | Chondrosarcoma | 12 | 8.31 | [13] |
| SW 1353 | Chondrosarcoma | 24 | 5.06 | [13] |
Note: Data on IC50 values for this compound in normal cell lines is limited in the reviewed literature. Researchers are strongly encouraged to determine these values empirically for their specific normal cell lines of interest.
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Key Experimental Protocols
1. Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from methodologies described for evaluating the effects of Cucurbitacin E.[14]
-
Objective: To determine the dose-dependent cytotoxic effect of this compound and calculate the IC50 value.
-
Materials:
-
Normal and cancer cell lines of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include "vehicle-only" control wells containing the highest concentration of DMSO used.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the wells changes.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
-
2. Apoptosis Analysis by Annexin V/PI Staining
This protocol is based on general methods for apoptosis detection mentioned in multiple studies.[8][9]
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (media), then wash the wells with PBS and collect the wash. Finally, trypsinize the adherent cells and pool them with the supernatant and wash.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The cell population will be separated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
3. Western Blot Analysis of Signaling Proteins
This protocol is based on standard Western blotting procedures used to investigate signaling pathways affected by this compound.[6][7]
-
Objective: To detect changes in the expression or phosphorylation status of key proteins (e.g., STAT3, p-STAT3, Akt, PARP, Caspase-3) after this compound treatment.
-
Materials:
-
Treated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and load them onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities, normalizing to a loading control like β-actin.
-
References
- 1. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 2. STAT3 inhibitor, this compound, is a novel therapeutic agent for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound exhibits anticancer efficacy through induction of apoptosis and modulation of JAK/STAT3, MAPK/ERK, and AKT/mTOR signaling pathways in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cucurbitacin E inhibits cellular proliferation and induces apoptosis in melanoma by suppressing HSDL2 expression - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Cucurbitacin I
Welcome to the technical support center for Cucurbitacin I. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural tetracyclic triterpenoid compound found in various plants of the Cucurbitaceae family. Its primary mechanism of action is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2] By inhibiting the phosphorylation of JAK2 and STAT3, this compound can modulate the expression of genes involved in cell proliferation, survival, and inflammation, making it a compound of interest for cancer and inflammatory disease research.
Q2: Why is batch-to-batch variability a concern for this compound?
A2: As a natural product, the purity and composition of this compound can vary between different production batches. This variability can arise from several factors, including the plant source, geographical location, harvesting time, extraction and purification methods, and storage conditions. Such variations can lead to inconsistent experimental outcomes, affecting the reproducibility and reliability of research findings.
Q3: How can I assess the quality of a new batch of this compound?
A3: It is crucial to perform quality control (QC) checks on each new batch of this compound. The two primary assessments are:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the recommended method to determine the purity of the compound. This will identify the percentage of this compound and detect any impurities.
-
Bioactivity Assay: A functional assay, such as a cell viability assay using a cancer cell line known to be sensitive to this compound (e.g., a cell line with constitutively active STAT3), should be performed to determine the half-maximal inhibitory concentration (IC50). This will confirm the biological potency of the batch.
Q4: How should I properly store and handle this compound to maintain its stability?
A4: this compound powder should be stored at -20°C for long-term stability. For short-term storage, 4°C is acceptable. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow the vial to equilibrate to room temperature and centrifuge briefly to collect the contents at the bottom.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Batch-to-batch variability of this compound: Different batches may have varying purity and potency. | 1. Qualify each new batch: Perform HPLC to check purity and a cell-based assay to determine the IC50. 2. Use the same batch for a series of related experiments. |
| Cell-based assay variability: Inconsistent cell seeding density, passage number, or cell health. | 1. Standardize cell culture conditions: Use cells within a consistent and low passage number range. 2. Ensure uniform cell seeding: Properly resuspend cells before plating and use a multichannel pipette for seeding. | |
| Inaccurate compound dilutions: Pipetting errors or degradation of stock solutions. | 1. Prepare fresh dilutions for each experiment. 2. Calibrate pipettes regularly. 3. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Lower than expected potency | Degradation of this compound: Improper storage or handling. | 1. Ensure proper storage conditions (-20°C for powder, -80°C for stock solutions). 2. Prepare fresh working solutions from a new aliquot of the stock solution. |
| Sub-optimal assay conditions: Incorrect cell line, treatment duration, or assay endpoint. | 1. Use a cell line known to be sensitive to JAK/STAT3 inhibition. 2. Optimize the treatment duration and cell density for your specific assay. | |
| High background in cell-based assays | Compound precipitation: this compound has limited solubility in aqueous media. | 1. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%). 2. Visually inspect the wells for any signs of precipitation after adding the compound. |
| Interference with assay reagents: Some natural products can interfere with colorimetric or fluorometric readouts. | 1. Run a control with the compound in cell-free media to check for direct interaction with the assay reagents. 2. Consider using an alternative viability assay with a different detection method. |
Data Presentation: Illustrative Batch-to-Batch Variability
The following table provides an example of the type of data you might generate when qualifying two different batches of this compound.
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | Conforms to standard |
| Purity (by HPLC) | 98.5% | 92.1% | ≥ 98% |
| Major Impurity (by HPLC) | 0.8% | 5.2% | ≤ 1.0% |
| IC50 (in MDA-MB-231 cells) | 150 nM | 250 nM | 120 - 180 nM |
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
This protocol outlines a general method for determining the purity of a this compound sample.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Accurately weigh and dissolve the this compound sample from the batch to be tested in methanol to a final concentration of 1 mg/mL.
-
Filter both solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 20% to 80% acetonitrile in water over 30 minutes.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
Run the reference standard to determine the retention time of this compound.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
-
Protocol 2: Bioactivity Assessment of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the IC50 value of this compound in a cancer cell line.
-
Cell Seeding:
-
Culture a suitable cancer cell line (e.g., MDA-MB-231, a breast cancer cell line with high STAT3 activity) in appropriate growth medium.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from, for example, 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and low (e.g., 0.1%).
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the JAK/STAT signaling pathway.
Experimental Workflow
Caption: Quality control workflow for new batches of this compound.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. mjcce.org.mk [mjcce.org.mk]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing precipitation of Cucurbitacin I in stock solutions
Welcome to the technical support center for Cucurbitacin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Elatericin B or JSI-124, is a natural triterpenoid compound isolated from plants of the Cucurbitaceae family. It is a potent and selective inhibitor of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[1] By inhibiting the activation of JAK2 and STAT3, this compound can suppress the expression of STAT3-mediated genes, leading to the induction of apoptosis in cells with constitutively active STAT3.
Q2: In which solvents is this compound soluble?
A2: this compound is a hydrophobic compound with good solubility in several organic solvents but is insoluble in water.[1][2][3] Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions.[1][3] It is also soluble in methanol, chloroform, benzene, and ethyl acetate.[3]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: The solid powder form of this compound should be stored at -20°C. Stock solutions prepared in DMSO can be stored at -80°C for up to one year, but repeated freeze-thaw cycles should be avoided by aliquoting the solution into single-use vials.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1]
Q4: Why does my this compound stock solution precipitate when added to aqueous cell culture media?
A4: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds like this compound. This occurs because the compound's solubility dramatically decreases when it is transferred from a high-concentration organic solvent (like DMSO) into the aqueous environment of the cell culture medium. The final concentration of the organic solvent in the media may be insufficient to keep the this compound dissolved.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in your experiments can lead to inaccurate dosing and unreliable results. The following guide provides solutions to common causes of precipitation.
| Problem | Potential Cause | Solution |
| Immediate Precipitation Upon Dilution | High Final Concentration: The desired experimental concentration of this compound exceeds its solubility limit in the final aqueous medium. | - Review the literature for typical working concentrations in similar assays. Consider performing a dose-response experiment starting at lower, more soluble concentrations. - Increase the volume of the culture medium to lower the final concentration of this compound. |
| Inadequate Mixing: Direct addition of the concentrated stock solution creates localized areas of high concentration, causing the compound to crash out of solution. | - Add the stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing to ensure rapid and even dispersion.[4] - Use a stepwise or serial dilution method (see Experimental Protocols section). | |
| Low Temperature of Media: The solubility of many compounds, including this compound, is lower at colder temperatures. | - Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[4][5] | |
| Precipitation Over Time in Incubator | Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature shifts that affect solubility. | - Prepare aliquots of the final working solution to minimize the need to remove the main culture vessel from the incubator. |
| Interaction with Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound over time, leading to the formation of insoluble complexes.[4] | - If possible, reduce the serum concentration in your experimental medium. - Consider using a serum-free medium for the duration of the treatment, if compatible with your cell line. | |
| pH Shift: The CO2 environment in an incubator can slightly alter the pH of the medium, which may affect the solubility of pH-sensitive compounds.[5] | - Ensure your cell culture medium is properly buffered for the CO2 concentration of your incubator. | |
| Cloudy or Precipitated Stock Solution | Moisture in Solvent: DMSO is hygroscopic and can absorb moisture from the air, which reduces its ability to dissolve hydrophobic compounds.[1] | - Use anhydrous, high-purity DMSO to prepare your stock solution.[6] - Store DMSO in small, tightly sealed aliquots to minimize exposure to air. |
Quantitative Data Summary
The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes solubility data from various sources.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 100 | 194.3 | [1] |
| DMSO | ≥22.45 | ≥43.6 | [7] |
| DMSO | 5.15 | 10 | |
| Ethanol | 100 | 194.3 | [1] |
| Water | Insoluble | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 514.65 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipette and sterile tips
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 5.15 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles or precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Serial Dilution of this compound Stock Solution into Cell Culture Media
This protocol describes the preparation of a 10 µM final working solution from a 10 mM stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare Intermediate Dilution: In a sterile tube, add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed cell culture medium. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution. Mix well by gently pipetting up and down.
-
Prepare Final Working Solution: In a separate sterile tube containing the final volume of pre-warmed cell culture medium for your experiment, add the required volume of the 100 µM intermediate solution to achieve the final desired concentration of 10 µM (a 1:10 dilution). For example, add 1 mL of the 100 µM solution to 9 mL of medium.
-
Mixing: Gently mix the final working solution by inverting the tube several times.
-
Application: Immediately add the final working solution to your cells.
Visualizations
This compound Signaling Pathway
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
controlling for DMSO toxicity in Cucurbitacin I vehicle controls
Welcome to the Technical Support Center for drug vehicle controls. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Dimethyl Sulfoxide (DMSO) as a vehicle for Cucurbitacin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO necessary as a vehicle?
This compound (also known as JSI-124) is a natural triterpenoid compound with potent anti-proliferative and anti-tumor properties.[1][2] It is a selective inhibitor of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[3] this compound is highly hydrophobic and insoluble in aqueous solutions like water or culture media.[1] Therefore, an organic solvent is required to dissolve it for experimental use. DMSO is a common and effective solvent for this compound, with a solubility of over 5 mg/mL.[4]
Q2: What are the potential toxic effects of DMSO on my cells or animal models?
While widely used and considered to have low toxicity, DMSO is not biologically inert and can have various effects on experimental systems, especially at higher concentrations and with longer exposure times.[5][6][7]
-
In Vitro (Cell-based assays):
-
Inhibition of Cell Proliferation: DMSO can slow cell growth, and this effect is dose-dependent.[5]
-
Cytotoxicity: At concentrations above 0.5-1%, DMSO can cause significant cell death in many cell lines.[5][8][9] Primary cells and some sensitive cell lines can show toxicity at even lower concentrations (<0.1%).[8][10]
-
Induction of Apoptosis: High concentrations of DMSO (>5%) can induce programmed cell death pathways, including the cleavage of caspase-3 and PARP-1.[10]
-
Cell Differentiation: In some cell types, like RAW 264.7 macrophages, DMSO can induce differentiation.[11]
-
Increased Membrane Permeability: DMSO is known to increase the permeability of cell membranes, which can affect cellular processes and the uptake of other compounds.[6][8]
-
-
In Vivo (Animal models):
-
Low Acute Toxicity: The acute toxicity of DMSO administered orally or via injection is generally low in animal models.[6][7][12]
-
Carrier Effects: DMSO can enhance the absorption of other substances through the skin and other biological membranes.[6]
-
Neurotoxicity: Some studies have reported motor impairment and neurodegeneration in animal models following the administration of high doses of DMSO.[13]
-
Tissue-Specific Toxicity: Localized administration, such as intravitreal injections in the eye, has been shown to cause apoptosis at low concentrations (1-8%).[14]
-
Q3: How do I design my experiment to include the proper vehicle controls?
A robust experimental design with appropriate controls is critical to distinguish the effects of this compound from the effects of the DMSO vehicle.
-
Untreated Control (Negative Control): This group consists of cells or animals in their standard media or conditions without any treatment. This establishes the baseline for health, proliferation, and behavior.[15][16]
-
Vehicle Control: This group is treated with the highest concentration of DMSO used to dissolve this compound in your experiment, but without the drug itself.[17][18][19] It is crucial that the concentration of DMSO in the vehicle control is identical to that in the corresponding drug-treated group.[19] This control allows you to isolate and measure any effects caused by the solvent.
-
Treatment Group(s): These groups are treated with this compound dissolved in DMSO.
-
Positive Control (Optional but Recommended): This group is treated with a compound known to produce the expected effect (e.g., a known cytotoxic agent for a viability assay). This validates that your assay system is working correctly.[15][16]
The primary comparison for determining the effect of this compound should be between the Treatment Group and the Vehicle Control Group .[20]
Q4: What should I do if my DMSO vehicle control shows toxicity?
If you observe unexpected effects (e.g., decreased viability, altered morphology) in your vehicle control group compared to your untreated control, it indicates that the concentration of DMSO is too high for your specific experimental system.
-
Perform a Dose-Response Curve for DMSO: Before running your main experiment, test a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%) on your cells for the same duration as your planned experiment.[17] This will help you determine the maximum non-toxic concentration for your specific cell line.
-
Lower the DMSO Concentration: The most straightforward solution is to reduce the final concentration of DMSO in your culture medium. It is generally recommended to keep the final DMSO concentration at or below 0.1% for sensitive cells and not to exceed 0.5% for most other cell lines.[8][9][17]
-
Check the Quality of Your DMSO: DMSO can oxidize over time, and its oxidation byproducts may be toxic.[17] Use fresh, high-purity, sterile-filtered DMSO suitable for cell culture.
-
Minimize Exposure Time: Since DMSO toxicity is time-dependent, consider reducing the incubation time if your experimental design allows.[5][10]
-
Prepare Higher Concentration Stock Solutions: By making a more concentrated stock of this compound in 100% DMSO, you can add a smaller volume to your culture medium to achieve the desired final drug concentration, thereby lowering the final DMSO concentration.
Quantitative Data Summary
Table 1: Recommended Maximum DMSO Concentrations in Vehicle Controls
| Experimental System | Recommended Max. Concentration | Notes |
| Robust Cancer Cell Lines | ≤ 0.5% (v/v) | Many lines tolerate up to 1%, but this should be validated.[8][9] |
| Sensitive Cell Lines | ≤ 0.1% (v/v) | Some sensitive lines may require concentrations as low as 0.05%.[10][17] |
| Primary Cells | ≤ 0.1% (v/v) | Primary cells are generally more sensitive to solvents than immortalized cell lines.[8] |
| Long-Term Assays (>72h) | ≤ 0.05% (v/v) | Toxicity increases with exposure time; use the lowest possible concentration.[10] |
| In Vivo (Systemic) | Varies by route and model | Generally low acute toxicity.[6][7] The volume of DMSO should be carefully controlled. |
| In Vivo (Localized) | Use with extreme caution | Localized injections can cause toxicity even at low percentages (e.g., 1-2%).[14] |
Table 2: Reported Effective Concentrations of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting a biological function. The IC50 values for this compound can vary significantly between cell lines.
| Cell Line | Cancer Type | Reported IC50 / Effective Concentration | Incubation Time |
| U251 & A172 | Glioblastoma | 12.5 - 1000 nM | 24, 48, 72 h |
| AGS | Gastric Cancer | ~97.4 nM | 24 h[21] |
| HGC-27 | Gastric Cancer | ~123 nM | 24 h[21] |
| ASPC-1 | Pancreatic Cancer | ~0.27 µM | 72 h[22][23] |
| BXPC-3 | Pancreatic Cancer | ~0.39 µM | 72 h[22][23] |
| CFPAC-1 | Pancreatic Cancer | ~0.38 µM | 72 h[22][23] |
| SW 1990 | Pancreatic Cancer | ~0.48 µM | 72 h[22][23] |
| 143B | Osteosarcoma | Dose-dependent inhibition observed | Not specified[24] |
Experimental Protocols
Protocol: Determining DMSO Toxicity Using a CCK-8 Cell Viability Assay
This protocol describes how to determine the maximum non-toxic concentration of DMSO for a specific cell line.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density of 5 x 10³ cells/well.[21]
-
Incubate overnight at 37°C and 5% CO₂ to allow cells to attach.
-
-
Preparation of DMSO Dilutions:
-
Prepare a series of dilutions of DMSO in your complete cell culture medium. For example, create final concentrations of 0% (medium only), 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared DMSO dilutions to the corresponding wells. Include at least three replicate wells for each concentration.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement (CCK-8):
-
Data Analysis:
-
Calculate the percentage of cell viability for each DMSO concentration relative to the 0% DMSO control.
-
Formula: % Viability = (Absorbance of treated wells / Absorbance of control wells) x 100.
-
Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., >95% viability). This is your maximum allowable DMSO concentration for subsequent experiments with this compound.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for testing this compound, highlighting essential controls.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. raybiotech.com [raybiotech.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. epa.gov [epa.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Validating Experiments – “Controls” - Why do scientists do what scientists do? [whydoscientists.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Low nanomolar concentrations of Cucurbitacin-I induces G2/M phase arrest and apoptosis by perturbing redox homeostasis in gastric cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jcancer.org [jcancer.org]
- 24. STAT3 inhibitor, this compound, is a novel therapeutic agent for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypic Changes with Cucurbitacin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypic changes observed during experiments with Cucurbitacin I.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, presenting them in a question-and-answer format.
Issue 1: Drastic and Rapid Changes in Cell Morphology
Question: I treated my cells with this compound to inhibit STAT3 signaling, but I'm observing rapid and dramatic changes in cell shape. The cells are rounding up and detaching. Is this expected?
Answer: Yes, this is a well-documented effect of this compound. While it is a potent JAK/STAT pathway inhibitor, it also has significant effects on the actin cytoskeleton.[1][2] These morphological changes are often visible within a few hours of treatment and can include cell shrinkage and loss of their original shape.[3]
Possible Causes:
-
Actin Cytoskeleton Disruption: this compound is known to interfere with actin dynamics, leading to the formation of actin aggregates and a collapse of the filamentous actin network.[1][2]
-
Concentration-Dependent Effects: The severity of morphological changes is often dose-dependent.[2][3]
Troubleshooting Steps:
-
Confirm On-Target Effect: Verify the inhibition of p-JAK2 and p-STAT3 via Western blot to confirm the compound is active. This compound should inhibit the phosphorylation of JAK2 and STAT3 without affecting the total protein levels.[3][4]
-
Dose-Response and Time-Course: Perform a dose-response experiment and a time-course analysis to characterize the morphological changes at different concentrations and time points. This will help you find a therapeutic window where you observe STAT3 inhibition with minimal cytoskeletal disruption, if applicable to your model.
-
Actin Staining: Visualize the actin cytoskeleton using phalloidin staining to confirm the disruption and aggregation of F-actin.
-
Consider a Different Inhibitor: If the cytoskeletal effects interfere with your experimental endpoint, consider using other JAK/STAT inhibitors that may have a different off-target effect profile.
Issue 2: Higher than Expected Cytotoxicity
Question: I'm observing a much higher level of cell death than anticipated based on published IC50 values for my cell line. Why is my cell viability so low?
Answer: The cytotoxic effects of this compound can vary significantly between different cell lines and experimental conditions.[5] Factors such as cell density, passage number, and subtle differences in media composition can influence sensitivity. Additionally, the observed cytotoxicity is a combination of apoptosis induction and cell cycle arrest.[3][4]
Possible Causes:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound.[3][6]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis through the inhibition of STAT3 and the subsequent activation of the caspase cascade.[3][4][7]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest at the G2/M phase, contributing to its anti-proliferative effects.[3][4]
Troubleshooting Steps:
-
Titrate the Concentration: Perform a detailed dose-response curve to determine the precise IC50 value in your specific cell line and experimental setup.
-
Assess Apoptosis: Use an Annexin V/PI staining assay to quantify the level of apoptosis and distinguish it from necrosis.
-
Analyze Cell Cycle: Perform cell cycle analysis using propidium iodide (PI) staining and flow cytometry to determine the percentage of cells in the G2/M phase.[8]
-
Check Compound Purity and Handling: Ensure the purity of your this compound stock and proper storage at -20°C. Prepare fresh dilutions for each experiment.
Issue 3: Unexpected Pro-Autophagic Effects
Question: I'm studying apoptosis, but my results suggest an increase in autophagy markers after this compound treatment. Is this a known effect?
Answer: Yes, in some cell lines, such as glioblastoma, this compound has been shown to induce protective autophagy.[3][4][8] This can be a confounding factor if you are solely focused on apoptosis.
Possible Causes:
-
Cellular Stress Response: Autophagy can be a survival mechanism initiated by the cell in response to the stress induced by this compound treatment.
-
Crosstalk between Apoptosis and Autophagy: The signaling pathways governing these two processes are interconnected, and inhibition of one can sometimes lead to the activation of the other.
Troubleshooting Steps:
-
Monitor Autophagy Markers: Perform Western blotting for key autophagy proteins like LC3-II and Beclin-1 to confirm the induction of autophagy.[9]
-
Use Autophagy Inhibitors: To determine if the observed autophagy is a pro-survival or pro-death mechanism, co-treat cells with this compound and an autophagy inhibitor (e.g., 3-Methyladenine or Chloroquine) and assess cell viability.
-
Evaluate Upstream Signaling: Investigate signaling pathways known to regulate autophagy that might be affected by this compound, such as the Akt/mTOR pathway.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9] It inhibits the activation of JAK2 and STAT3, leading to the suppression of STAT3-mediated gene expression and the induction of apoptosis in cells with constitutively active STAT3.
Q2: Does this compound affect other signaling pathways?
A2: While its primary targets are JAK2 and STAT3, some studies have reported effects on other pathways. For instance, it has been shown to inhibit the Akt signaling pathway in non-small cell lung cancer cells.[3][4][8] However, it generally displays no activity on Src, ERK, and JNK.
Q3: What are the typical IC50 values for this compound?
A3: The IC50 values for this compound are cell-line dependent and vary based on the duration of treatment. For example, after 72 hours of treatment, the IC50 values for pancreatic cancer cell lines ranged from 0.2726 µM to 0.4842 µM.[3] In other cell lines like U251 and T98G glioblastoma cells, the IC50 values were 170 nM and 245 nM, respectively.[9]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO up to 10 mM. It should be stored as a stock solution at -20°C. For cell-based assays, it is recommended to make fresh dilutions in culture medium from the DMSO stock for each experiment.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| AsPC-1 | Pancreatic Cancer | 0.2726 µM | 72 hours |
| BXPC-3 | Pancreatic Cancer | 0.3852 µM | 72 hours |
| CFPAC-1 | Pancreatic Cancer | 0.3784 µM | 72 hours |
| SW 1990 | Pancreatic Cancer | 0.4842 µM | 72 hours |
| U251 | Glioblastoma | 170 nM | Not Specified |
| T98G | Glioblastoma | 245 nM | Not Specified |
| A549 | Lung Cancer | 500 nM | Not Specified |
| HuT-78 | Cutaneous T-cell Lymphoma | Lower than SeAx | Not Specified |
| SeAx | Cutaneous T-cell Lymphoma | Higher than HuT-78 | Not Specified |
| SW 1353 | Chondrosarcoma | 5.06 µM | 24 hours |
| MCF7 | Breast Cancer | 10 nM | 3 days |
Note: IC50 values can vary based on experimental conditions. This table provides a general reference from published data.[3][5][6][9][10]
Experimental Protocols
1. Cell Viability Assay (CCK-8/MTT)
This protocol is adapted from methodologies used to assess the effect of this compound on cell viability.[3][8]
-
Cell Seeding: Seed cells (e.g., 3x10³ to 5x10³ cells/well) in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Western Blot for p-STAT3 and STAT3
This protocol is a standard method to verify the on-target effect of this compound.[3]
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 5 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution after this compound treatment.[8]
-
Cell Seeding and Treatment: Seed cells (e.g., 9x10⁴ cells/well) in a 6-well plate and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature and analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: this compound's dual-action mechanism on signaling and cytoskeleton.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Relationship between this compound's primary effects and observed phenotypes.
References
- 1. This compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 inhibitor, this compound, is a novel therapeutic agent for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcancer.org [jcancer.org]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating STAT3 Inhibition: A Comparative Guide to Cucurbitacin I and a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of Cucurbitacin I, a natural compound with known STAT3 inhibitory effects, and Stattic, a widely recognized small-molecule STAT3 inhibitor used as a positive control. We present supporting experimental data, detailed protocols, and a visual representation of the STAT3 signaling pathway to aid researchers in validating STAT3 inhibition in their own experimental setups.
Comparative Efficacy of STAT3 Inhibitors
The inhibitory potential of this compound and the positive control, Stattic, has been evaluated through various in vitro studies. The following tables summarize their efficacy in inhibiting STAT3 phosphorylation and reducing cancer cell viability.
Inhibition of STAT3 Phosphorylation
The primary mechanism of STAT3 activation is phosphorylation at the tyrosine 705 residue (p-STAT3 Tyr705). Both this compound and Stattic have been shown to effectively reduce the levels of p-STAT3.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | A549 (Lung Adenocarcinoma) | Cytoblot | ~500 nM | [1] |
| Stattic | In vitro (recombinant STAT3) | Binding Assay | 5.1 µM | [2] |
IC50: The half maximal inhibitory concentration.
Inhibition of Cancer Cell Viability
The inhibition of the STAT3 pathway is expected to translate into reduced cell viability and proliferation in cancer cells that are dependent on this signaling cascade.
| Compound | Cell Line | Assay Duration | IC50 | Reference |
| This compound | ASPC-1 (Pancreatic Cancer) | 72 hours | 0.2726 µM | [2] |
| BXPC-3 (Pancreatic Cancer) | 72 hours | 0.3852 µM | [2] | |
| CFPAC-1 (Pancreatic Cancer) | 72 hours | 0.3784 µM | [2] | |
| SW 1990 (Pancreatic Cancer) | 72 hours | 0.4842 µM | [2] | |
| AGS (Gastric Cancer) | 24 hours | ~97.4 nM | ||
| HGC-27 (Gastric Cancer) | 24 hours | ~123 nM | ||
| Stattic | B16F10 (Melanoma) | 48 hours | 1.67 ± 0.2 µM | [3] |
| CT26 (Colon Carcinoma) | 48 hours | 2.02 ± 0.29 µM | [3] | |
| CCRF-CEM (T-cell ALL) | 24 hours | 3.188 µM | [4] | |
| Jurkat (T-cell ALL) | 24 hours | 4.89 µM | [4] | |
| Hep G2 (Hepatocellular Carcinoma) | 48 hours | 2.94 µM | [5] | |
| Bel-7402 (Hepatocellular Carcinoma) | 48 hours | 2.5 µM | [5] | |
| SMMC-7721 (Hepatocellular Carcinoma) | 48 hours | 5.1 µM | [5] |
Note: The IC50 values presented are from different studies and experimental conditions. A direct comparison should be made with caution. For a definitive comparison, it is recommended to evaluate both compounds head-to-head in the same experimental system.
Experimental Protocols
To facilitate the validation of STAT3 inhibition, we provide detailed protocols for two key experiments: Western Blotting for p-STAT3 and the MTT Cell Viability Assay.
Western Blot for Phospho-STAT3 (p-STAT3)
This protocol allows for the detection and quantification of phosphorylated STAT3, providing a direct measure of STAT3 activation.
1. Cell Lysis: a. Culture cells to the desired confluency and treat with this compound, Stattic (positive control), and a vehicle control (e.g., DMSO) for the indicated time. b. Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS). c. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. f. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. g. Collect the supernatant containing the protein extract.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes. b. Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a housekeeping protein like β-actin or GAPDH.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment: a. Treat the cells with a serial dilution of this compound or Stattic. Include a vehicle control (e.g., DMSO) and a no-cell control (media only). b. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Addition: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. c. Gently pipette up and down to ensure complete solubilization.
5. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the molecular interactions and the experimental process, the following diagrams have been generated using Graphviz.
Caption: STAT3 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Validation.
References
- 1. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 inhibitory stattic enhances immunogenic cell death induced by chemotherapy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JAK Inhibition: Cucurbitacin I vs. Ruxolitinib
For researchers and professionals in drug development, understanding the nuances of kinase inhibitors is paramount. This guide provides an objective comparison of Cucurbitacin I, a natural tetracyclic triterpenoid, and ruxolitinib, an FDA-approved synthetic inhibitor, both of which target the Janus kinase (JAK) signaling pathway. We will delve into their mechanisms, comparative potency, and the experimental protocols used to evaluate their efficacy.
Introduction to JAK/STAT Signaling
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade. It transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and cell proliferation.[1] The pathway involves four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins. Dysregulation of this pathway, often through mutations like JAK2V617F or overactive cytokine signaling, is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[2] This has made JAKs a prime target for therapeutic intervention.
Ruxolitinib (formerly INCB018424) was the first potent, selective, orally bioavailable JAK1/JAK2 inhibitor approved by the FDA for treating myelofibrosis and polycythemia vera.[2][3][4] This compound (also known as JSI-124) is a natural product isolated from plants of the Cucurbitaceae family.[5][6] It has been identified as a potent inhibitor of the JAK/STAT3 signaling pathway, demonstrating significant anti-tumor activity in various cancer models.[7][8][9]
Mechanism of Action
Both ruxolitinib and this compound exert their effects by disrupting the JAK/STAT pathway, but their specificities differ.
Ruxolitinib is an ATP-competitive inhibitor that targets the kinase domains of JAK1 and JAK2.[4][10] By binding to the ATP pocket, it prevents the phosphorylation and activation of these kinases.[10] This blockade halts the downstream phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, which in turn inhibits the transcription of target genes involved in cell proliferation and inflammation.[2]
This compound is characterized as a selective inhibitor of the JAK2/STAT3 signaling pathway.[6][11] Studies have shown that it suppresses the levels of tyrosine-phosphorylated (activated) JAK2 and STAT3.[9][12] This inhibition of STAT3 activation prevents its DNA binding and subsequent gene transcription.[9] Unlike ruxolitinib, which primarily targets the initial kinases, this compound's inhibitory action has been noted on both JAK2 and its downstream substrate, STAT3.[13][14] It is highly selective for this pathway, showing no significant activity against other signaling pathways like Src, Akt, ERK, or JNK.[9]
Caption: JAK/STAT pathway showing points of inhibition by Ruxolitinib and this compound.
Data Presentation: Quantitative Comparison
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to reduce a specific biological or biochemical activity by 50%.
Biochemical Potency (Enzyme Inhibition)
This table summarizes the IC50 values of each inhibitor against purified JAK enzymes. Ruxolitinib has been extensively characterized, demonstrating high potency in the low nanomolar range for JAK1 and JAK2.[3][15][16] Data for this compound in similar biochemical assays is less common, with most studies focusing on its cellular effects.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Data for Ruxolitinib sourced from preclinical in vitro kinase assays.[3]
Cellular Potency (Functional Inhibition)
Cell-based assays provide a more biologically relevant context by measuring the inhibitor's effect on the entire signaling pathway within a living cell. The data below showcases the IC50 values for inhibiting cell proliferation or pathway activation in various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 Value (µM) |
| Ruxolitinib | OVCAR-8 (Ovarian) | Cell Viability | 13.37 |
| SKOV-3 (Ovarian) | Cell Viability | 18.53 | |
| LS411N (Colorectal) | Cell Viability | ~8-25 | |
| SW620 (Colorectal) | Cell Viability | ~8-25 | |
| This compound | A549 (Lung) | p-STAT3 Inhibition | 0.5 |
| ASPC-1 (Pancreatic) | Cell Viability (72h) | 0.27 | |
| BXPC-3 (Pancreatic) | Cell Viability (72h) | 0.39 | |
| HuT-78 (CTCL) | Cell Viability | 17.38 | |
| SeAx (CTCL) | Cell Viability | 24.47 |
Data sourced from multiple studies.[8][9][14][17][18] Note that IC50 values can vary significantly based on the cell line, assay duration, and specific endpoint measured.
Kinase Selectivity
An inhibitor's selectivity profile is crucial for its therapeutic window and potential off-target effects.
Ruxolitinib is highly selective for JAK1 and JAK2. It exhibits approximately 130-fold greater selectivity for JAK1/2 compared to JAK3 and about 6-fold selectivity over TYK2.[3] It shows minimal activity against a broad panel of other kinases, which contributes to its relatively clean safety profile.[19]
This compound is described as highly selective for the JAK/STAT3 pathway. It was found to not inhibit other oncogenic and survival pathways mediated by Akt, extracellular signal-regulated kinase 1/2 (ERK1/2), or c-Jun NH2-terminal kinase (JNK).[9] While its profile against a full kinome panel is not as widely published as ruxolitinib's, its specificity for the JAK/STAT3 axis is a defining feature.
Experimental Protocols
To ensure standardized and reproducible results, specific experimental protocols are employed. Below are representative methodologies for key assays.
Biochemical Kinase Assay (IC50 Determination)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the concentration of an inhibitor required to reduce kinase activity by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
A specific peptide substrate for the kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (this compound, Ruxolitinib) at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay which measures ADP production).
Procedure:
-
Enzyme/Substrate Preparation: Dilute the JAK enzyme and its corresponding peptide substrate in the assay buffer.
-
Compound Plating: Serially dilute the test inhibitors in DMSO and add them to a multi-well assay plate.
-
Enzyme Incubation: Add the diluted JAK enzyme to the wells containing the test inhibitor and pre-incubate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60 minutes).
-
Detection: Terminate the reaction and quantify the product (e.g., amount of ADP produced) using a luminescence-based detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[20][21][22]
Cell-Based Phospho-STAT Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation within a cellular context.
Objective: To assess the inhibitor's ability to block JAK-STAT signaling in whole cells.
Materials:
-
Human cell line (e.g., HEL cells with constitutive JAK2V617F activation, or cytokine-dependent cell lines).[23]
-
Cytokine for stimulation if required (e.g., IL-6 for JAK1/2).
-
Test compounds (this compound, Ruxolitinib).
-
Antibodies specific for total STAT and phosphorylated STAT (p-STAT).
-
Lysis buffer, reagents for Western Blotting or Flow Cytometry.
Procedure:
-
Cell Culture: Culture cells to the desired density in multi-well plates.
-
Serum Starvation: If using a cytokine-inducible system, starve cells of serum for several hours to reduce baseline signaling.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: Add a cytokine (e.g., IL-6) to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes). Skip this step for cells with constitutive activation.
-
Cell Lysis: Wash the cells and add lysis buffer to extract total protein.
-
Quantification (Western Blot):
-
Separate protein lysates via SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-STAT and total STAT, followed by secondary antibodies.
-
Visualize bands and quantify the p-STAT/total STAT ratio to determine the level of inhibition.
-
-
Data Analysis: Plot the inhibition of STAT phosphorylation against the inhibitor concentration to determine the cellular IC50.[24]
References
- 1. ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cucurbitacin-I, a natural cell-permeable triterpenoid isolated from Cucurbitaceae, exerts potent anticancer effect in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]
- 8. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of JSI-124 (this compound), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 11. glpbio.com [glpbio.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. benchchem.com [benchchem.com]
- 21. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Cucurbitacin I: A Comparative Guide to siRNA-Mediated Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm that the biological effects of Cucurbitacin I are directly mediated through its intended molecular target, the Signal Transducer and Activator of Transcription 3 (STAT3). We present a side-by-side analysis of using this compound as a pharmacological inhibitor and utilizing small interfering RNA (siRNA) for genetic knockdown of STAT3, supported by experimental data and detailed protocols.
Introduction to this compound and Target Validation
This compound is a natural tetracyclic triterpenoid compound that has demonstrated potent anti-cancer properties by selectively inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with a particular affinity for STAT3.[1][2] Verifying that the observed anti-proliferative and pro-apoptotic effects of a compound like this compound are indeed a direct result of its interaction with the intended target is a critical step in drug development. This process, known as on-target validation, distinguishes specific effects from potential off-target activities.
One of the most definitive methods for on-target validation is the use of siRNA. By specifically silencing the expression of the target gene (STAT3 in this case), researchers can ascertain whether the resulting cellular phenotype mimics the effects of the pharmacological inhibitor. A convergence of outcomes between chemical inhibition and genetic knockdown provides strong evidence for the on-target activity of the compound.
Comparative Analysis of this compound and STAT3 siRNA
To objectively assess the on-target effects of this compound, a direct comparison with the effects of STAT3-specific siRNA is essential. The following tables summarize quantitative data from studies investigating the impact of this compound and STAT3 siRNA on key cancer cell processes: apoptosis, STAT3 phosphorylation, and cell viability.
Table 1: Comparison of Apoptotic Induction by this compound and STAT3 siRNA
| Treatment Group | Cell Line | Assay | Apoptotic Cell Population (%) | Reference |
| Control (siRNA) | BJAB & I-83 (B-leukemia) | Sub-G1 Peak Analysis | ~12% | [2] |
| STAT3 siRNA | BJAB & I-83 (B-leukemia) | Sub-G1 Peak Analysis | ~25% | [2] |
| Control (DMSO) | Sézary cells | Not Specified | Not Reported | |
| This compound (30 µM) | Sézary cells | Not Specified | 73-91% |
Table 2: Inhibition of STAT3 Phosphorylation
| Treatment Group | Cell Line | Assay | Relative p-STAT3 (Tyr705) Levels (Normalized to Control) | Reference |
| Control (DMSO) | A549 (Lung Adenocarcinoma) | Western Blot | 1.0 | [3] |
| This compound (0.1 µM) | A549 (Lung Adenocarcinoma) | Western Blot | ~0.8 | [3] |
| This compound (1 µM) | A549 (Lung Adenocarcinoma) | Western Blot | ~0.4 | [3] |
| This compound (10 µM) | A549 (Lung Adenocarcinoma) | Western Blot | ~0.1 | [3] |
| Control (siRNA) | HepG2 | Western Blot | 1.0 | [4] |
| STAT3 siRNA | HepG2 | Western Blot | Significantly Reduced | [4] |
Table 3: Impact on Cancer Cell Viability
| Treatment Group | Cell Line | Assay | Cell Viability (% of Control) | Reference |
| Control | HepG2 | Not Specified | 100% | [4] |
| STAT3 siRNA | HepG2 | Not Specified | Decreased | [4] |
| Control (DMSO) | Osteosarcoma Cell Lines | MTT Assay | 100% | [1] |
| This compound (dose-dependent) | Osteosarcoma Cell Lines | MTT Assay | Dose-dependent decrease | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the STAT3 signaling pathway targeted by this compound and the experimental workflow for validating its on-target effects using siRNA.
Figure 1. this compound inhibits the JAK/STAT3 signaling pathway.
Figure 2. Workflow for validating this compound's on-target effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
STAT3 Knockdown using siRNA
This protocol outlines the transient transfection of siRNA to silence STAT3 expression in a cancer cell line.
-
Materials:
-
STAT3-specific siRNA and non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Cancer cell line of interest (e.g., A549, B-leukemia cell lines)
-
6-well tissue culture plates
-
Standard cell culture medium with and without antibiotics
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. Use antibiotic-free medium.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute STAT3 siRNA or control siRNA in Opti-MEM™ I Reduced Serum Medium to the desired final concentration (typically 20-50 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I Reduced Serum Medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time will depend on the cell line and the stability of the target protein.
-
Validation of Knockdown: After incubation, harvest the cells and perform Western blot analysis to confirm the reduction in STAT3 protein levels compared to the scrambled siRNA control.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of this compound, STAT3 siRNA (following transfection), or appropriate controls.
-
MTT Addition: After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
-
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
This technique is used to detect and quantify the levels of phosphorylated (active) STAT3.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-STAT3 or anti-total STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be used to quantify the band intensities. The level of p-STAT3 should be normalized to the level of total STAT3.
-
Conclusion
References
- 1. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Cucurbitacin I and Cucurbitacin E on Apoptosis
An Objective Guide for Researchers and Drug Development Professionals
Cucurbitacins, a class of tetracyclic triterpenoid compounds predominantly found in plants of the Cucurbitaceae family, have garnered significant attention in oncological research for their potent cytotoxic and pro-apoptotic properties. Among the various analogs, Cucurbitacin I and Cucurbitacin E have emerged as prominent subjects of investigation due to their distinct mechanisms of inducing programmed cell death. This guide provides a comprehensive comparative analysis of the apoptotic effects of this compound and Cucurbitacin E, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in their study of these potential anticancer agents.
Data Presentation: A Quantitative Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction rates for this compound and Cucurbitacin E across various cancer cell lines as reported in the literature. These values highlight the concentration-dependent and cell-line-specific efficacy of each compound.
Table 1: IC50 Values of this compound and Cucurbitacin E in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (h) | Reference |
| This compound | AGS | Gastric Cancer | ~97.4 | 24 | [1] |
| HGC-27 | Gastric Cancer | ~123 | 24 | [1] | |
| ASPC-1 | Pancreatic Cancer | 272.6 | 72 | [2] | |
| BXPC-3 | Pancreatic Cancer | 385.2 | 72 | [2] | |
| CFPAC-1 | Pancreatic Cancer | 378.4 | 72 | [2] | |
| SW 1990 | Pancreatic Cancer | 484.2 | 72 | [2] | |
| Cucurbitacin E | T24 | Bladder Cancer | 1012.32 ± 10.6 | 48 | [3] |
| MDA-MB-468 | Triple Negative Breast Cancer | 10-70 | Not Specified | [4] | |
| SW527 | Triple Negative Breast Cancer | 10-70 | Not Specified | [4] | |
| A549 | Non-Small-Cell Lung Cancer | 4750 ± 360 | 48 | [5] | |
| SAS | Oral Squamous Cell Carcinoma | 3690 | 24 | [6] |
Table 2: Apoptosis Induction by this compound and Cucurbitacin E
| Compound | Cell Line | Concentration | Treatment Duration (h) | Apoptosis Rate (%) | Reference |
| This compound | HCT116 | 5 µM | 48 | Significant increase in early and late apoptosis | [7] |
| SW480 | 5 µM | 48 | Significant increase in early and late apoptosis | [7] | |
| Cucurbitacin E | T24 | 1000 nM | 48 | Time-dependent increase in sub-G1 phase | [3] |
| MDA-MB-468 | 100-200 nM | 24 | Significant increase in Annexin V positive cells | [8] | |
| SW527 | 100-200 nM | 24 | Significant increase in Annexin V positive cells | [8] | |
| Caco-2 | 1 µM | 48 | Significant increase in apoptotic cells | [9] | |
| Caco-2 | 10 µM | 24 | Significant increase in apoptotic cells | [9] |
Signaling Pathways in Apoptosis
This compound and Cucurbitacin E trigger apoptosis through the modulation of multiple signaling cascades. While both compounds converge on the activation of caspases, their upstream targets and pathway engagements show notable differences.
This compound-Induced Apoptotic Pathway
This compound is a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[10] By inhibiting the phosphorylation of JAK2 and STAT3, this compound downregulates the expression of anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[2] Furthermore, it has been shown to modulate the MAPK/ERK and AKT/mTOR signaling pathways, contributing to its pro-apoptotic effects.[11][12]
Caption: this compound induced apoptosis pathway.
Cucurbitacin E-Induced Apoptotic Pathway
Cucurbitacin E also inhibits the STAT3 signaling pathway.[3][13] However, its apoptotic mechanism is distinctly characterized by the induction of both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways.[3] It upregulates the expression of Fas/CD95, leading to the activation of caspase-8.[3] Concurrently, it triggers mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9.[14] Both pathways converge to activate the executioner caspase-3.[3]
Caption: Cucurbitacin E induced apoptosis pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is a common method for detecting early and late-stage apoptosis.[15][16]
Workflow Diagram
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin E Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin E Induces Autophagy-Involved Apoptosis in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitacin-I (JSI-124) activates the JNK/c-Jun signaling pathway independent of apoptosis and cell cycle arrest in B Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound exhibits anticancer efficacy through induction of apoptosis and modulation of JAK/STAT3, MAPK/ERK, and AKT/mTOR signaling pathways in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cucurbitacin E induces apoptosis of human prostate cancer cells via cofilin-1 and mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cucurbitacin E elicits apoptosis in laryngeal squamous cell carcinoma by enhancing reactive oxygen species-regulated mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Cucurbitacin I: A Comparative Guide to its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of Cucurbitacin I, a natural triterpenoid known for its potent biological activities. The information presented herein is intended to assist researchers in evaluating its selectivity and potential applications in kinase-targeted drug discovery.
Executive Summary
This compound is a well-documented inhibitor of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] While it demonstrates high selectivity for this pathway, understanding its interactions with other kinases is crucial for assessing its therapeutic potential and off-target effects. This guide summarizes the available quantitative and qualitative data on the cross-reactivity of this compound against a range of kinases, provides detailed experimental protocols for assessing kinase inhibition, and visualizes the key signaling pathways it modulates.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the known inhibitory activities of this compound against various kinases. It is important to note that comprehensive, publicly available kinome-wide screening data with IC50 values for this compound is limited. The data presented here is compiled from various studies and includes both quantitative IC50 values and qualitative descriptions of activity.
| Kinase Target | Alternative Names | IC50 (nM) | Activity Level | Reference |
| Primary Targets | ||||
| JAK2 | Janus kinase 2 | Not explicitly reported in biochemical assays | Potent Inhibitor | [1][2] |
| STAT3 | Signal transducer and activator of transcription 3 | Not a kinase; inhibition is of phosphorylation | Potent Inhibitor | [1][2] |
| Other Kinases | ||||
| TrkA | Tropomyosin receptor kinase A | 959.5 | Moderate Inhibitor | |
| PI3K | Phosphatidylinositol 3-kinase | Not explicitly reported | Inhibits pathway | [3][4] |
| Akt | Protein kinase B | Not explicitly reported | No direct activity | [1] |
| ERK | Extracellular signal-regulated kinase | Not explicitly reported | No direct activity | [1] |
| JNK | c-Jun N-terminal kinase | Not explicitly reported | No direct activity | [1] |
| Src | Proto-oncogene tyrosine-protein kinase Src | Not explicitly reported | No direct activity | [1] |
| LIMK | LIM kinase | Not explicitly reported | Direct Inhibitor | [5] |
| ROCK | Rho-associated coiled-coil containing protein kinase | Not explicitly reported | Stimulates pathway | [5] |
Note: The inhibition of STAT3 by this compound is a downstream effect of JAK2 inhibition, as STAT3 itself is not a kinase. The table reflects the current publicly available data, and the absence of an IC50 value indicates that specific biochemical inhibitory concentrations have not been widely reported.
Experimental Protocols
This section provides a detailed methodology for a generic in vitro kinase inhibition assay, which can be adapted to assess the activity of this compound against various kinases.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the inhibitory activity of a compound against a specific kinase by measuring the incorporation of a radiolabeled phosphate group from ATP onto a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 0.1 nM to 100 µM.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 10 µL of the kinase solution (diluted in kinase reaction buffer) to each well.
-
Add 10 µL of the substrate solution (diluted in kinase reaction buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the ATP solution containing [γ-³²P]ATP (specific activity typically 500-1000 cpm/pmol) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Substrate Capture:
-
Terminate the reaction by spotting 25 µL of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with wash buffer (e.g., 3-4 times for 5-10 minutes each) to remove unincorporated [γ-³²P]ATP.
-
-
Detection:
-
Dry the filter mat completely.
-
Place the filter mat in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Signaling Pathways Modulated by this compound
The following diagram illustrates the primary signaling pathways known to be affected by this compound.
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity profile of a compound like this compound.
Caption: Workflow for kinase cross-reactivity screening.
References
- 1. rndsystems.com [rndsystems.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The anticancer effects of this compound inhibited cell growth of human non‑small cell lung cancer through PI3K/AKT/p70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound elicits the formation of actin/phospho-myosin II co-aggregates by stimulation of the RhoA/ROCK pathway and inhibition of LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Cucurbitacin I Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on Cucurbitacin I, a natural triterpenoid known for its potent anti-cancer properties. The focus is on the reproducibility of its mechanism of action and its effects on cancer cells, with supporting data from multiple studies. The primary, and most consistently reproduced, finding is that this compound exerts its anti-proliferative and pro-apoptotic effects primarily through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.
Core Mechanism of Action: A Reproducible Target
The general consensus from a multitude of in vitro and in vivo studies is that by blocking the phosphorylation of STAT3, this compound prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of key target genes involved in cell survival and proliferation, such as Mcl-1, Cyclin D1, and survivin.[7][9]
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
While the JAK/STAT3 axis is the most established target, some studies have reported that this compound can also modulate other signaling pathways, including MAPK and Akt, and that its effects can sometimes be cell-type specific.[5][10][11] One study noted that while this compound inhibits STAT3, it may enhance the activity of the tumor suppressor STAT1.[12][13]
Data Presentation: Comparative Anti-proliferative Activity
The anti-proliferative efficacy of this compound, measured as the half-maximal inhibitory concentration (IC50), has been quantified in numerous cancer cell lines. The consistency of these values across different studies highlights the reproducibility of its potent cytotoxic effects.
| Cancer Type | Cell Line(s) | IC50 (µM) after 48-72h | Reference |
| Pancreatic Cancer | ASPC-1, BXPC-3, CFPAC-1, SW 1990 | 0.27 - 0.48 (at 72h) | [14][15] |
| Osteosarcoma | 143B, MG63, HOS, SAOS-2, HUO9 | Dose-dependent inhibition observed | [7] |
| Cutaneous T-cell Lymphoma | HuT 78 | 13.36 (at 48h) | [16] |
| Cutaneous T-cell Lymphoma | Seax | 24.47 (at 48h) | [16] |
| Glioblastoma | U251, A172 | Dose-dependent inhibition observed | [3] |
| Nasopharyngeal Carcinoma | HK1-LMP1(B95.8), CNE2-LMP1 | Potent dose-dependent activity | [9] |
Downstream Effects: Reproducible Phenotypes
Consistent with its mechanism of action, this compound reproducibly induces specific cellular phenotypes across a majority of tested cancer cell lines.
-
Cell Cycle Arrest: A frequently confirmed outcome is the arrest of the cell cycle at the G2/M phase.[1][17][18] This is often associated with the downregulation of key cell cycle proteins like Cyclin B1 and CDK1.[18]
-
Induction of Apoptosis: Numerous studies have replicated the finding that this compound treatment leads to programmed cell death.[4][17][19] This is confirmed by observing the cleavage of caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins.[6][7][19]
-
Inhibition of Migration and Invasion: Several reports confirm that this compound can inhibit the migration and invasion of cancer cells, a key aspect of metastasis.[1][17]
Experimental Protocols
To facilitate the replication of these key findings, this section outlines a representative methodology synthesized from multiple publications.
Representative Protocol: Western Blot for STAT3 Phosphorylation
This protocol describes a standard method to verify the inhibitory effect of this compound on STAT3 activation in a cancer cell line of interest.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549, AsPC-1, 143B) in 6-well plates at a density that allows them to reach 70-80% confluency.
-
Incubate cells overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).[20]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by size using SDS-PAGE (e.g., 8-10% acrylamide gel).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity to determine the ratio of phosphorylated STAT3 to total STAT3. A dose-dependent decrease in this ratio in this compound-treated samples confirms the inhibitory effect.
-
Caption: A typical workflow for verifying this compound's effect.
Conclusion
The body of scientific literature strongly supports the reproducibility of this compound's primary mechanism of action as a potent JAK2/STAT3 pathway inhibitor. The downstream consequences of this inhibition, including G2/M cell cycle arrest and apoptosis, are also consistently observed across numerous studies and cancer models. While alternative or cell-specific mechanisms may exist, the inhibition of STAT3 signaling remains the most validated and reliable finding, making it a solid foundation for further research and drug development efforts.
References
- 1. phcogrev.com [phcogrev.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cucurbitacins are Natural Anticancer Compounds Found in Plants of the Cucurbitaceae Family [jhpr.ir]
- 5. phcogrev.com [phcogrev.com]
- 6. This compound inhibits Stat3 and induces apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT3 inhibitor, this compound, is a novel therapeutic agent for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]
- 16. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound exerts its anticancer effects by inducing cell cycle arrest via the KAT2a-ube2C/E2F1 pathway and inhibiting HepG2-induced macrophage M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cucurbitacin I
For Immediate Release
Cucurbitacin I, a potent natural compound utilized in various research and drug development applications, requires stringent disposal protocols due to its high toxicity. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste.
This compound is classified as acutely toxic, being fatal if swallowed and toxic in contact with skin[1][2][3][4]. Therefore, all materials contaminated with this compound must be treated as hazardous waste. Under no circumstances should this compound waste be disposed of in regular trash or poured down the drain[5][6].
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Source: Safety Data Sheets[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[5]. The following workflow outlines the necessary steps for proper disposal.
Detailed Methodologies for Waste Handling
Waste Segregation: All waste streams containing this compound must be kept separate from non-hazardous waste. This includes:
-
Solid Waste: Contaminated PPE (gloves, etc.), absorbent materials from spill clean-ups, and empty original containers.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound.
Container Selection and Management:
-
Use containers made of materials compatible with the waste. Plastic containers are often preferred over glass to minimize the risk of breakage[5].
-
The original product container, if in good condition, can be used for collecting the waste[7].
-
Never overfill a waste container; a good practice is to fill it to no more than 75-80% capacity to allow for expansion[8].
-
Containers must be kept securely capped at all times, except when adding waste[9].
Labeling Requirements: Proper labeling is a critical compliance step. The hazardous waste tag must be filled out completely and legibly[5].
-
Do not use abbreviations or chemical formulas. Write out "this compound"[5].
-
For mixtures, list all chemical components and their approximate percentages[5].
-
Ensure the Principal Investigator's name and contact information are included[5].
Accidental Release Measures: In the event of a spill, evacuate personnel to a safe area. Use appropriate PPE and absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area after cleanup[10][11]. Do not allow the spill to enter drains or waterways[2][11].
By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship.
References
- 1. static.mercateo.com [static.mercateo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. carlroth.com [carlroth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. abmole.com [abmole.com]
- 11. chemfaces.com [chemfaces.com]
Personal protective equipment for handling Cucurbitacin I
Essential Safety and Handling Guide for Cucurbitacin I
This compound, a natural compound often used in cancer research as a potent inhibitor of the JAK/STAT pathway, is highly toxic and requires stringent safety protocols for handling.[1] This guide provides essential, procedural information for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this substance. Adherence to these guidelines is critical to mitigate the risks of exposure and ensure a safe laboratory environment.
Hazard and Toxicity Profile
This compound is classified as acutely toxic. It is fatal if swallowed and toxic in contact with skin.[2][3][4][5] Understanding its hazard profile is the first step in safe handling.
| Hazard Identification | Data | Source |
| GHS Classification | Acute Toxicity, Oral (Category 1); Acute Toxicity, Dermal (Category 3) | [5] |
| Signal Word | Danger | [2][4] |
| Hazard Statements | H300: Fatal if swallowed; H311: Toxic in contact with skin | [3][4] |
| Oral Toxicity | LD50 (mouse): 5 mg/kg | [2][3] |
| Symptoms of Exposure | Bitter taste, stomach cramps, diarrhea, nausea, vomiting, and potential circulatory collapse.[4][6] |
Operational Plan: Handling and Personal Protective Equipment
A systematic approach is mandatory when working with this compound. This includes wearing appropriate Personal Protective Equipment (PPE) at all times and following a strict operational workflow.
Mandatory Personal Protective Equipment (PPE)
The use of proper PPE is the most critical barrier against exposure. Below is a summary of the required equipment.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields. | Protects against splashes and airborne particles.[3][7] |
| Hand Protection | Chemical-resistant nitrile rubber gloves (min. thickness: 0.11 mm) with a permeation time of >480 minutes. | Prevents dermal absorption, a primary route of toxic exposure.[3][4] |
| Respiratory Protection | A P3 particulate filter respirator is necessary when handling the powder form or if dust formation is likely. | Prevents inhalation of the highly toxic powder.[3][4] |
| Body Protection | Impervious laboratory coat or clothing. | Provides a barrier against skin contact.[7] |
Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound.
-
Ensure a certified chemical fume hood or a ventilated enclosure is used for all manipulations of the solid compound and for preparing stock solutions.[7][8]
-
Verify that an accessible safety shower and eyewash station are available.[7]
-
Assemble all necessary materials (spatulas, weighing paper, vials, solvents) inside the fume hood before starting.
2. Handling the Solid Compound (Powder):
-
Before use, allow the container to reach room temperature to avoid moisture condensation.
-
Carefully open the container inside the fume hood to avoid creating airborne dust.[4][9]
-
Use appropriate tools to weigh and transfer the powder. Avoid scooping or pouring in a manner that generates dust.
-
Close the container tightly immediately after use.
3. Post-Handling and Decontamination:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.[7]
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[2]
-
Do not eat, drink, or smoke in the designated handling area.[4]
Emergency and Disposal Plan
Immediate and appropriate responses to emergencies, along with a compliant disposal plan, are crucial components of the safety protocol.
First Aid and Emergency Procedures
| Exposure Route | Immediate Action Required |
| Ingestion | Immediately call a POISON CENTER or physician. Do not induce vomiting. Rinse mouth with water.[2][4] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water.[2][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][7] |
Accidental Release Protocol
-
Evacuate: Immediately clear the area of all personnel.[7]
-
Ventilate: Ensure the area is well-ventilated, using fume hoods if the spill is contained within one.
-
Protect: Wear full PPE, including respiratory protection, before re-entering the area.[7]
-
Contain & Clean: Cover the spill with an absorbent, liquid-binding material. Carefully collect the material mechanically, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste.[4][8][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Entry: Do not allow the substance to enter drains or waterways.[2][4]
Storage and Disposal Plan
Proper storage is essential for maintaining the stability of this compound and preventing accidental contact.
| Storage Conditions | Temperature | Duration |
| Powder | -20°C | 3 years[7][10] |
| Powder (Short-term) | 4°C | 2 years[4][7] |
| In Solvent | -80°C | 1 year[10] |
| In Solvent (Short-term) | -20°C | 1 month[10] |
Disposal Procedure:
-
This compound and any materials contaminated with it (e.g., gloves, vials, cleaning materials) must be disposed of as hazardous waste.[4]
-
Use a licensed professional waste disposal service.
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[4][7]
-
Do not dispose of down the drain or with general laboratory waste.[4]
Safety Workflow for Handling this compound
Caption: Figure 1: A workflow diagram illustrating the key safety steps from preparation to disposal for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. static.mercateo.com [static.mercateo.com]
- 5. This compound | C30H42O7 | CID 5281321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Report of Cucurbitacin Poisonings in Humans – The Cucurbit Genetics Cooperative (CGC) [cucurbit.info]
- 7. abmole.com [abmole.com]
- 8. This compound|2222-07-3|MSDS [dcchemicals.com]
- 9. carlroth.com [carlroth.com]
- 10. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
